2-(4-Phenoxyphenoxy)ethanamine molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Phenoxyphenoxy)ethanamine Executive Summary This technical guide provides an in-depth analysis of 2-(4-phenoxyphenoxy)ethanamine (CAS: 72490-1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Phenoxyphenoxy)ethanamine
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-phenoxyphenoxy)ethanamine (CAS: 72490-14-3), a critical ether-linked primary amine intermediate.[1] Characterized by a molecular weight of 229.28 g/mol and the formula C₁₄H₁₅NO₂ , this molecule serves as a high-value scaffold in medicinal chemistry, particularly in the design of heterobifunctional linkers (e.g., PROTACs) and kinase inhibitors.[1]
The following sections detail its physicochemical properties, a validated synthetic protocol ensuring high fidelity of the primary amine, and structural characterization standards.
Physicochemical Characterization
The structural integrity of 2-(4-phenoxyphenoxy)ethanamine relies on the stability of the diphenyl ether moiety coupled with the reactivity of the primary ethylamine tail.[1]
Machine-readable string for cheminformatics.[1][2]
LogP (Predicted)
2.85 ± 0.3
Lipophilic; indicates good membrane permeability.[1]
PSA (Polar Surface Area)
~35.3 Ų
Driven by the ether oxygen and primary amine; suggests CNS penetration potential.[1]
pKa (Base)
~9.6 (Amine)
Typical for primary alkyl amines; exists as cation at physiological pH.[1]
Synthetic Architecture
To synthesize 2-(4-phenoxyphenoxy)ethanamine with high purity, direct alkylation of 4-phenoxyphenol with 2-bromoethylamine is discouraged due to the risk of polymerization and over-alkylation (formation of secondary/tertiary amines).[1]
Recommended Protocol: The Gabriel Synthesis Pathway
This method utilizes N-(2-bromoethyl)phthalimide to mask the nitrogen, ensuring exclusive formation of the primary amine.[1]
Reaction Pathway Diagram
Figure 1: Two-step Gabriel synthesis preventing poly-alkylation and ensuring primary amine specificity.
Reagents: Charge a round-bottom flask with 4-phenoxyphenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), and anhydrous Potassium Carbonate (
, 2.0 eq).
Solvent: Add anhydrous DMF (Dimethylformamide) [0.5 M concentration].
Conditions: Heat to 80°C under nitrogen atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the phenol is consumed.
Workup: Pour the mixture into ice water. The phthalimide intermediate will precipitate as a white/off-white solid.[1] Filter, wash with water, and dry in vacuo.
Reagents: Suspend the intermediate from Step 1 in Ethanol (0.2 M). Add Hydrazine Hydrate (
, 3.0 eq).
Conditions: Reflux for 2-3 hours. A white precipitate (phthalhydrazide byproduct) will form.
Workup: Cool to room temperature. Filter off the phthalhydrazide solid.
Purification: Concentrate the filtrate. Dissolve the residue in DCM, wash with 1N NaOH (to ensure free base form) and Brine. Dry over
.
Isolation: Evaporate solvent to yield the target oil.[1] If necessary, convert to the Hydrochloride salt (using HCl/Dioxane) for long-term storage as a solid.
Structural Analysis & Spectroscopic Signatures
Validation of the product requires confirming the ether linkage and the integrity of the terminal amine.
The 2-(4-phenoxyphenoxy)ethanamine scaffold acts as a versatile "linker-head" motif.[1]
1. PROTAC Linker Design:
The phenoxyphenyl moiety provides a rigid aromatic spacer, while the ethylamine tail serves as an attachment point for E3 ligase ligands (e.g., Thalidomide derivatives).[1] The ether oxygen modulates solubility compared to all-carbon chains.[1]
2. Kinase Inhibitor Scaffolds:
This structure mimics the "hinge-binding" region of several tyrosine kinase inhibitors.[1] The terminal amine can be amidated to form pharmacophores similar to those found in Ibrutinib or Gefitinib analogs, where the diphenyl ether occupies the hydrophobic back-pocket of the enzyme.[1]
3. Agrochemical Intermediates:
Structurally homologous to Fenoxaprop, this amine is a precursor for aryloxyphenoxypropionate herbicides, acting as the key nucleophile in subsequent derivatization steps.[1]
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[1]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7571, 4,4'-Dimethoxydiphenylamine (Structural Analog).[1] Retrieved from [Link]
PrepChem. (2025).[1][3] Synthesis of phenoxyethylamine derivatives via Diborane reduction.[1] Retrieved from [Link][1]
Chemical structure analysis of 2-(4-Phenoxyphenoxy)ethanamine
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(4-Phenoxyphenoxy)ethanamine Introduction 2-(4-Phenoxyphenoxy)ethanamine is a diaryl ether derivative featuring a primary amine. This structural motif i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(4-Phenoxyphenoxy)ethanamine
Introduction
2-(4-Phenoxyphenoxy)ethanamine is a diaryl ether derivative featuring a primary amine. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and functional polymers. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, understanding its biological interactions, and ensuring its quality and purity in developmental pipelines.
This guide provides a comprehensive overview of the key analytical techniques for the complete structural elucidation of 2-(4-Phenoxyphenoxy)ethanamine. As a Senior Application Scientist, the following sections are designed to not only present protocols but to instill a deeper understanding of the causality behind the experimental choices, ensuring a robust and validated analytical approach.
Molecular Structure of 2-(4-Phenoxyphenoxy)ethanamine
Caption: Molecular structure of 2-(4-Phenoxyphenoxy)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H and ¹³C NMR Spectra
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Phenoxyphenoxy)ethanamine
Assignment
Predicted ¹H Shift (ppm)
Multiplicity
Integration
Predicted ¹³C Shift (ppm)
Ar-H (phenoxy)
7.25 - 7.40
Multiplet
2H
129.0 - 130.0
Ar-H (phenoxy)
6.90 - 7.10
Multiplet
3H
118.0 - 123.0
Ar-H (adjacent to O-CH₂)
6.80 - 7.00
Doublet
2H
115.0 - 120.0
Ar-H (adjacent to phenoxy)
6.80 - 7.00
Doublet
2H
115.0 - 120.0
O-CH₂
4.00 - 4.20
Triplet
2H
65.0 - 70.0
CH₂-N
3.00 - 3.20
Triplet
2H
40.0 - 45.0
NH₂
1.50 - 2.50
Broad Singlet
2H
N/A
Ar-C (ipso, O-Ar)
N/A
N/A
N/A
155.0 - 160.0
Ar-C (ipso, O-CH₂)
N/A
N/A
N/A
150.0 - 155.0
Ar-C (ipso, phenoxy)
N/A
N/A
N/A
140.0 - 145.0
Causality: The predicted chemical shifts are based on the principle that electronegative atoms like oxygen and nitrogen deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).[1][3] The aromatic protons are in the typical 6.8-7.4 ppm range, with variations due to the electron-donating effect of the ether linkages. The protons on the ethylamine chain are shifted downfield by the adjacent oxygen and nitrogen atoms.
Experimental Protocol: NMR Spectroscopy
Caption: Predicted mass spectrometry fragmentation of 2-(4-Phenoxyphenoxy)ethanamine.
Table 2: Predicted Key Mass Fragments
m/z
Proposed Fragment
Origin
229
[C₁₄H₁₅NO₂]⁺˙
Molecular Ion
199
[C₁₂H₉O₂]⁺
Loss of CH₂NH₂ radical
185
[C₁₂H₉O₂]⁺
Cleavage of the ethylamine side chain
93
[C₆H₅O]⁺
Phenoxy cation
77
[C₆H₅]⁺
Phenyl cation
30
[CH₂NH₂]⁺
α-cleavage at the amine (often a base peak for primary amines)
Causality: The fragmentation pathways are governed by the stability of the resulting carbocations and radicals. Alpha-cleavage next to the nitrogen atom is a very common and favorable fragmentation for primary amines, leading to the stable iminium ion at m/z 30. [6]Cleavage of the ether bonds is also expected, generating phenoxy and substituted phenoxy fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of semi-volatile compounds like 2-(4-Phenoxyphenoxy)ethanamine.
[7][8]
Caption: Workflow for GC-MS analysis.
Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
Derivatization (Optional but Recommended) : To improve chromatographic peak shape and thermal stability, the primary amine can be derivatized. A common reagent is pentafluoropropionic anhydride (PFPA). [7][9]To the sample solution, add an excess of PFPA and a suitable solvent like hexane. Heat at 60-70°C for 30 minutes.
GC Conditions :
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Carrier Gas : Helium or Hydrogen.
Oven Program : Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
MS Conditions :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Mass Range : Scan from m/z 30 to 350.
Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of 2-(4-Phenoxyphenoxy)ethanamine and for its purification.
[10][11]
Experimental Protocol: HPLC
Caption: Workflow for HPLC analysis.
Sample Preparation : Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions :
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is recommended. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate : 1.0 mL/min.
Detection : UV detection at a wavelength where the aromatic rings absorb, typically around 254 nm.
Data Analysis : The purity of the sample can be determined from the relative peak area of the main component in the chromatogram.
Causality: The acidic modifier in the mobile phase is crucial for protonating the amine group, which improves peak shape by preventing interaction with residual silanols on the silica support of the column. A gradient elution is necessary to effectively elute the relatively non-polar compound from the reversed-phase column.
Single-Crystal X-Ray Crystallography
For unambiguous determination of the three-dimensional structure, including stereochemistry and solid-state packing, single-crystal X-ray crystallography is the gold standard.
[12][13][14][15]
Experimental Protocol: X-Ray Crystallography
Caption: Workflow for X-ray crystallography.
Crystal Growth : High-quality single crystals are essential. [15]This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection : A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a diffractometer. [15][16]The crystal is cooled (usually to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. [14][17]An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates.
Safety Information
While a specific safety data sheet (SDS) for 2-(4-Phenoxyphenoxy)ethanamine is not widely available, data for structurally related phenoxy ethylamine compounds indicate that they should be handled with care. Compounds in this class may be harmful if swallowed, cause skin irritation or burns, and serious eye damage. [18][19][20][21][22]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The comprehensive structural analysis of 2-(4-Phenoxyphenoxy)ethanamine requires a multi-faceted approach. NMR spectroscopy provides the foundational carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation. Chromatographic techniques like HPLC and GC are indispensable for purification and purity assessment. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By judiciously applying these complementary techniques, researchers can gain a complete and unambiguous understanding of the chemical structure of this and other novel molecules, which is a critical step in any drug development or materials science endeavor.
References
The Science Notes. (2023, June 18). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. Retrieved from [Link]
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]
OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
Unknown. (n.d.). Principles of X-ray Crystallography. Retrieved from [Link]
AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Fiveable. (2025, August 15). 10.1 X-ray crystallography principles and applications. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Retrieved from [Link]
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
Fiveable. (2025, August 15). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
Separation Science. (2023, December 8). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Retrieved from [Link]
PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Isopropylphenoxy)Ethanamine. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
E-Chimica. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
ResearchGate. (n.d.). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]
[1][2] Executive Summary 2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) is a specialized primary amine intermediate primarily utilized in the synthesis of carbamate-based insect growth regulators (IGRs), most notably Fe...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) is a specialized primary amine intermediate primarily utilized in the synthesis of carbamate-based insect growth regulators (IGRs), most notably Fenoxycarb .[1] Characterized by a diphenyl ether backbone linked to an ethylamine chain, this compound serves as a critical nucleophilic building block in agrochemical manufacturing.
This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthesis protocols, and downstream applications, designed for research scientists and process chemists.
Chemical Identity & Identifiers
Parameter
Specification
CAS Number
72490-14-3
IUPAC Name
2-(4-Phenoxyphenoxy)ethan-1-amine
Common Name
Fenoxycarb Amine Intermediate
Molecular Formula
C₁₄H₁₅NO₂
Molecular Weight
229.28 g/mol
SMILES
NCCOC1=CC=C(OC2=CC=CC=C2)C=C1
InChI Key
FBLANPWAVFBRNS-UHFFFAOYSA-N
Appearance
White to off-white solid
Solubility
Soluble in DCM, Methanol, Ethyl Acetate; Low solubility in water
Synthesis & Production Protocols
The synthesis of 2-(4-phenoxyphenoxy)ethanamine typically follows a nucleophilic substitution pathway (Williamson ether synthesis) utilizing 4-phenoxyphenol as the starting scaffold.[1]
Method A: Direct Alkylation (Industrial Standard)
This method is preferred for its atom economy and scalability, utilizing 2-chloroethylamine hydrochloride.[1]
) in refluxing ethanol to release the primary amine.[1]
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the standard synthesis route (Method A) and the compound's downstream conversion into the active insecticide Fenoxycarb.
Figure 1: Synthesis pathway from 4-phenoxyphenol to the target amine and subsequent conversion to Fenoxycarb.[1]
Applications & Relevance[6]
Synthesis of Fenoxycarb (CAS 72490-01-8)
The primary industrial application of 2-(4-phenoxyphenoxy)ethanamine is as the immediate precursor to Fenoxycarb , a non-neurotoxic carbamate insect growth regulator (IGR).[1]
Mechanism: The amine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.[1][2]
Significance: Fenoxycarb mimics juvenile hormones, preventing insects from reaching maturity.[1] It is widely used against fire ants, fleas, and storage pests.[3]
Chemical Probe Development
Due to the diphenyl ether moiety, this amine is used in medicinal chemistry to synthesize derivatives targeting:
Acetylcholinesterase (AChE): Although Fenoxycarb itself is not a strong AChE inhibitor, derivatives of the amine are explored for neuroactive properties.[1]
PPAR Agonists: The phenoxy-ether scaffold is common in peroxisome proliferator-activated receptor ligands; the amine allows for amide coupling to various acidic pharmacophores.[1]
Analytical Specifications
For quality control (QC) and validation, the following spectral characteristics are expected:
(44 Da) typically yields the phenoxyphenol cation fragment (m/z 186).[1]
Handling & Safety Profile
As a primary amine, 2-(4-phenoxyphenoxy)ethanamine requires careful handling.[1]
GHS Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation or carbamate formation from atmospheric
.[1] Keep in a cool, dry place (2-8°C recommended for long-term).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood.
References
University of Hertfordshire. (2026).[1] Fenoxycarb (Ref: OMS 3010) - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 51605, Fenoxycarb. Retrieved from [Link]
Sullivan, J. et al. (2010).[1] Crystal structure of ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate (Fenoxycarb). Acta Crystallographica Section E. Retrieved from [Link]
Yang, Z. H. et al. (2018).[1] Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research, 10(4): 104-106.[1][4] Retrieved from [Link]
The 2-(4-Phenoxyphenoxy)ethanamine Scaffold: A Comprehensive Technical Guide to Its Bioactivity and Pharmacological Applications
Executive Summary For drug development professionals and medicinal chemists, the identification of privileged molecular scaffolds is the cornerstone of rational drug design. 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and medicinal chemists, the identification of privileged molecular scaffolds is the cornerstone of rational drug design. 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3)[1] is a highly versatile, structurally deceptive pharmacophore. While it appears as a simple aryloxyalkylamine, its unique physicochemical properties—combining a rigid, bulky hydrophobic diphenyl ether tail with a flexible, polarizable ethylamine headgroup—allow it to exploit deep lipid-binding pockets across widely divergent biological targets.
This whitepaper critically evaluates the bioactivity of the 2-(4-phenoxyphenoxy)ethanamine scaffold, focusing on its three primary pharmacological domains: Antiparasitic activity via squalene synthase (SQS) inhibition, Anti-inflammatory activity via Leukotriene A4 Hydrolase (LTA4H) inhibition, and Agricultural/Entomological activity as a juvenile hormone mimic precursor.
Molecular Architecture & Causality of Binding
The bioactivity of 2-(4-phenoxyphenoxy)ethanamine derivatives is driven by the strict spatial relationship between its structural domains:
The Diphenyl Ether Tail: The 4-phenoxyphenoxy group acts as a highly lipophilic anchor. The ether linkage allows for a specific dihedral angle that mimics the spatial volume of poly-isoprenoid chains (like farnesyl) or lipid tails (like arachidonic acid).
The Ethoxy Spacer: A two-carbon linker provides the optimal distance for the terminal functional group to reach catalytic centers without inducing steric clash within the hydrophobic channel.
The Terminal Amine/Heteroatom: The primary amine (or its substituted derivatives, such as thiocyanates, selenocyanates, or dimethylamines) acts as the primary pharmacophore for target engagement, often coordinating with metal ions (e.g.,
Mechanism of Action: Squalene Synthase (TcSQS) Inhibition
The most extensively documented pharmacological application of the 4-phenoxyphenoxyethyl scaffold is in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi. Unlike mammalian cells, T. cruzi has a strict survival requirement for endogenous sterols (ergosterol) and cannot salvage host cholesterol.
Derivatives of 2-(4-phenoxyphenoxy)ethanamine, most notably 4-phenoxyphenoxyethyl thiocyanate (WC-9) , are potent, non-competitive inhibitors of T. cruzi squalene synthase (TcSQS)[2]. SQS catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules into squalene[3]. The bulky 4-phenoxyphenoxy group acts as a transition-state analog for the farnesyl hydrocarbon chain, while the thiocyanate (or selenocyanate) headgroup interacts with the enzyme's active site, leading to a catastrophic depletion of parasite ergosterol[2].
Inhibition of Trypanosoma cruzi Ergosterol Biosynthesis by WC-9 and its derivatives.
Anti-Inflammatory Bioactivity: LTA4H Inhibition
Mechanism of Action: Zinc Metalloprotease Coordination
Beyond parasitology, the scaffold exhibits potent anti-inflammatory properties. The N,N-dimethylated derivative, dimethyl(2-(4-phenoxyphenoxy)ethyl)amine , has been identified as a novel chemotype inhibitor of human Leukotriene A4 hydrolase (LTA4H)[4].
LTA4H is a bifunctional zinc metalloprotease responsible for converting the unstable epoxide LTA4 into the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4). Crystallographic data (PDB: 5AEN) reveals the causality of this binding: the basic tertiary amine coordinates directly with the catalytic
ion in the active site, while the 4-phenoxyphenoxy tail threads into the deep, L-shaped hydrophobic pocket normally occupied by the aliphatic tail of LTA4[4].
Mechanism of LTA4H Inhibition by N,N-dimethyl-2-(4-phenoxyphenoxy)ethanamine.
In agrochemistry, 2-(4-phenoxyphenoxy)ethanamine serves as the direct synthetic precursor to Fenoxycarb (ethyl[2-(4-phenoxyphenoxy)ethyl]carbamate)[5]. Fenoxycarb is a non-neurotoxic insecticide that functions as a Juvenile Hormone (JH) analog. By mimicking natural insect juvenile hormone, it binds to JH receptors, preventing the transcription of genes required for metamorphosis. This traps the insect in an immature, non-reproductive larval state. The phenoxyphenoxy moiety provides the necessary lipophilicity to penetrate the insect cuticle and bind to the hydrophobic domains of the JH receptor.
Quantitative Data Summary
The following table summarizes the comparative bioactivity of key 2-(4-phenoxyphenoxy)ethanamine derivatives across different therapeutic targets.
Compound Derivative
Target Enzyme / Organism
Primary Bioactivity
Potency ( / )
Mechanism of Action
WC-9 (Thiocyanate)
Trypanosoma cruzi
Antiparasitic
~12 µM (Amastigotes)
Squalene Synthase (SQS) Inhibition
Fluorinated WC-9 Analog
Toxoplasma gondii
Antiparasitic
1.6 - 4.9 µM
Ergosterol Biosynthesis Blockade
Selenocyanate Analog
Trypanosoma cruzi
Antiparasitic
< 1.0 µM
SQS Inhibition (Enhanced metal affinity)
N,N-dimethyl amine
Human LTA4H
Anti-inflammatory
Low Micromolar
Zinc Metalloprotease Coordination
Ethyl Carbamate (Fenoxycarb)
Arthropods / Insects
Insecticidal
N/A (Phenotypic)
Juvenile Hormone Receptor Agonism
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific rescue arms and orthogonal controls to prove that the observed bioactivity is mechanistically causal, rather than an artifact of general cytotoxicity.
Protocol A: T. cruzi Squalene Synthase Target Validation Assay
Objective: To prove that the antiparasitic activity of 4-phenoxyphenoxyethyl derivatives is strictly due to SQS inhibition.
Parasite Culture: Culture T. cruzi epimastigotes (Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
Compound Preparation: Dissolve the 2-(4-phenoxyphenoxy)ethanamine derivative (e.g., WC-9) in DMSO. Prepare a serial dilution ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration in the assay does not exceed 0.5%.
Self-Validating Rescue Arm (Critical Step): Prepare a parallel set of assay plates. To this second set, supplement the LIT medium with exogenous ergosterol (50 µg/mL) .
Causality Rationale: If the compound kills the parasite via off-target toxicity, the exogenous ergosterol will have no effect. If the compound specifically targets SQS (depleting ergosterol), the exogenous ergosterol will rescue the parasite, restoring viability.
Incubation & Readout: Plate parasites at
cells/mL. Incubate for 72 hours. Add Alamar Blue (Resazurin) reagent and incubate for an additional 4 hours.
Objective: To evaluate the N,N-dimethyl-2-(4-phenoxyphenoxy)ethanamine derivative for LTA4H inhibition, separating its aminopeptidase and epoxide hydrolase activities.
Enzyme Preparation: Express and purify recombinant human LTA4H (PDB: 5AEN) using an E. coli BL21(DE3) expression system.
Aminopeptidase Assay:
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
Substrate: L-leucine-p-nitroanilide (L-pNA) at 1 mM.
Control: Bestatin (10 µM) as a positive control for aminopeptidase inhibition.
Procedure: Incubate enzyme with the test compound for 15 mins at room temperature. Add L-pNA. Measure absorbance continuously at 405 nm for 10 minutes to calculate the initial velocity (
).
Epoxide Hydrolase Assay (Orthogonal Validation):
Substrate: Synthetic LTA4 (free acid).
Procedure: Incubate enzyme with the test compound. Add LTA4 (final concentration 20 µM). Quench the reaction after 10 seconds with ice-cold methanol containing Prostaglandin B2 (internal standard).
Readout: Quantify LTB4 production via LC-MS/MS.
Causality Rationale: Because LTA4H is bifunctional, a true active-site zinc coordinator (like the dimethyl amine derivative) must inhibit both the aminopeptidase and epoxide hydrolase activities. Discrepancies between the two assays indicate allosteric binding or assay interference.
Urbina, J. A., et al. "Mechanism of Action of 4-Phenoxyphenoxyethyl Thiocyanate (WC-9) against Trypanosoma cruzi, the Causative Agent of Chagas' Disease". Antimicrobial Agents and Chemotherapy, PubMed Central (PMC).
Moser, D., et al. "Structure of human Leukotriene A4 hydrolase in complex with inhibitor dimethyl(2-(4-phenoxyphenoxy)ethyl)amine". RCSB Protein Data Bank (PDB: 5AEN).
Shang, N., et al. "Squalene Synthase As a Target for Chagas Disease Therapeutics". PLOS Pathogens.
Meckler, H., et al. "Catalytic Hydrogenation of Nitriles to Produce Capsaicinoid Derivatives and Amine Compounds (Fenoxycarb Intermediates)". US Patent Application Publication US20060047171A1.
Navigating the Safety Landscape of 2-(4-Phenoxyphenoxy)ethanamine: A Technical Guide for Researchers
The core structure of 2-(4-Phenoxyphenoxy)ethanamine, featuring a primary amine and a diphenyl ether moiety, suggests a toxicological profile that warrants careful and informed handling. By analyzing the safety data of s...
Author: BenchChem Technical Support Team. Date: March 2026
The core structure of 2-(4-Phenoxyphenoxy)ethanamine, featuring a primary amine and a diphenyl ether moiety, suggests a toxicological profile that warrants careful and informed handling. By analyzing the safety data of similar molecules, we can extrapolate and establish best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: A Proactive Approach
The primary hazards associated with ethanamine and phenoxy compounds often include skin and eye irritation or corrosion, and potential toxicity if ingested.[2][3] For instance, the analogous compound 2-(4-Phenoxyphenyl)ethanamine is classified as causing serious eye damage and being harmful if swallowed. Therefore, a conservative approach dictates that 2-(4-Phenoxyphenoxy)ethanamine should be treated as a hazardous substance.
Key Postulated Hazards:
Skin Corrosion/Irritation: A common characteristic of amines, direct contact can lead to irritation or, in more severe cases, chemical burns.[2][3]
Serious Eye Damage/Irritation: The eyes are particularly susceptible to damage from amine compounds, with potential for irreversible harm.[2][3]
Acute Oral Toxicity: Ingestion may lead to harmful systemic effects.[4]
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory system.[5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Quantitative Data from Analogous Compounds
For context, the following table summarizes the GHS classifications for a structurally similar compound, 2-(4-Phenoxyphenyl)ethanamine.
Hazard Class
Category
GHS Code
Signal Word
Acute Toxicity, Oral
Category 4
H302
Warning
Serious Eye Damage
Category 1
H318
Danger
Data sourced from the SDS for 2-(4-Phenoxyphenyl)ethanamine.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and appropriate personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls:
Chemical Fume Hood: All work involving the handling of 2-(4-Phenoxyphenoxy)ethanamine should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to check for any signs of degradation or breakthrough.
Lab Coat: A full-sleeved lab coat is required to protect street clothing and skin from contamination.
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used.
Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety
Adherence to strict protocols for handling and storage is fundamental to a safe research environment.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of 2-(4-Phenoxyphenoxy)ethanamine in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 2-(4-Phenoxyphenoxy)ethanamine.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
Segregation: Store separately from food and drink.
Emergency Procedures: Preparedness and Rapid Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm. All laboratory personnel should be familiar with the location and use of emergency equipment.
First-Aid Measures
The following first-aid measures are based on the general properties of amine compounds and should be followed in case of exposure.
Exposure Route
First-Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3]
Spill Response Workflow
The following diagram illustrates the appropriate response to a spill of 2-(4-Phenoxyphenoxy)ethanamine.
History and discovery of phenoxyphenoxy ethanamine compounds
The Phenoxyphenoxy Ethanamine Scaffold: From Terpene Mimicry to Fenoxycarb Executive Summary The phenoxyphenoxy ethanamine scaffold represents a pivotal structural class in the history of biorational design, marking the...
Author: BenchChem Technical Support Team. Date: March 2026
The Phenoxyphenoxy Ethanamine Scaffold: From Terpene Mimicry to Fenoxycarb
Executive Summary
The phenoxyphenoxy ethanamine scaffold represents a pivotal structural class in the history of biorational design, marking the transition from aliphatic terpene mimics to stable aromatic analogs in the development of Juvenile Hormone Analogs (JHAs). Best exemplified by Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate), this scaffold demonstrated that the lipophilic bulk of the juvenile hormone's terpene chain could be effectively mimicked by a diaryl ether system. This discovery, pioneered by R. Maag AG in the early 1980s, revolutionized the field of Insect Growth Regulators (IGRs) by overcoming the photolability inherent to earlier terpenoid compounds like methoprene.
This technical guide analyzes the discovery, structure-activity relationships (SAR), synthesis, and mechanistic action of phenoxyphenoxy ethanamine compounds.
Part 1: Historical Genesis & The Aromatic Breakthrough
The Terpene Dogma (Pre-1980)
Prior to 1980, the design of Juvenile Hormone (JH) mimics was dominated by the "Terpene Dogma." Natural JH I, II, and III are acyclic sesquiterpenoids. Early synthetic efforts focused on modifying this aliphatic chain, resulting in compounds like Methoprene . While potent, these molecules suffered from rapid degradation under UV light and oxidative stress, limiting their field persistence.
The Maag Discovery (1981)
Researchers at R. Maag AG (Switzerland), led by Dr. S. Dorn and colleagues, sought to stabilize the JH mimic scaffold. They hypothesized that the biological receptor for JH did not require an exact aliphatic chain but rather a specific volume of lipophilicity and spatial occupancy.
The Hypothesis: Replace the labile diene/triene system of JH with a stable aromatic backbone.
The Hit: The 4-phenoxyphenoxy moiety was identified as a rigid, lipophilic spacer that mimicked the length and bulk of the JH terpene tail.
The Linker: An ethanamine (ethylamine) chain provided the necessary distance to the polar terminus (carbamate), mimicking the ester functionality of natural JH.
This led to the synthesis of Fenoxycarb (Ro 13-5223), the first non-terpenoid carbamate IGR, which exhibited exceptional stability and potent activity against Lepidoptera, scale insects, and fire ants.
Part 2: Structure-Activity Relationships (SAR)
The optimization of the phenoxyphenoxy ethanamine scaffold relies on three distinct regions: the Lipophilic Tail, the Linker, and the Polar Head.
Region
Structural Component
SAR Function
Lipophilic Tail
4-Phenoxyphenoxy
Mimics the hydrophobic bulk of the JH terpene chain. The ether linkage allows rotational freedom between rings, accommodating the receptor pocket. Substitutions on the terminal ring (e.g., fluorine) can modulate metabolic stability.
Linker
Ethanamine (Ethyl)
Critical spacer length (2 carbons). Extending to propyl or shortening to methyl significantly reduces binding affinity. The amine nitrogen serves as a pivotal attachment point for the polar head group.
Polar Head
Carbamate / Amide
Mimics the ester group of natural JH. The carbamate (in Fenoxycarb) provides resistance to esterases while maintaining hydrogen bonding capability with the receptor (Met protein).
The "Pyridine" Evolution
Later optimization by Sumitomo Chemical led to Pyriproxyfen , where one phenyl ring was replaced by a pyridine and the linker modified to a propyl ether. However, the core principle—aromatic mimicry of the terpene chain—remained derived from the phenoxyphenoxy ethanamine insight.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of phenoxyphenoxy ethanamine compounds generally follows a convergent route, coupling the diaryl ether backbone with the amine linker.
Primary Synthetic Route (Fenoxycarb Protocol)
Step 1: Etherification (Formation of the Backbone)
Reagents: Hydroquinone, Bromobenzene (or 4-chlorophenol + bromobenzene via Ullmann coupling).
Intermediate: 4-Phenoxyphenol.
Step 2: Linker Attachment (Aminoethylation)
Method A (Direct Alkylation): Reaction of 4-phenoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base (K₂CO₃).
Method B (Oxazoline Route - Industrial): Reaction of 4-phenoxyphenol with 2-methyloxazoline to form the acetamide intermediate, followed by hydrolysis to the free amine.
Conditions: Toluene/Water biphasic system with NaOH (Schotten-Baumann conditions).
Visualization of Synthetic Logic
Figure 1: Industrial synthesis route via the oxazoline method, avoiding the use of unstable free chloroethylamines.
Part 4: Mechanism of Action (MOA)
The phenoxyphenoxy ethanamine compounds function as Juvenile Hormone Receptor Agonists .
Receptor Interaction
Target: The Methoprene-tolerant (Met) protein, a bHLH-PAS family transcription factor.
Binding Mode: The phenoxyphenoxy moiety occupies the hydrophobic pocket of the Met ligand-binding domain (LBD). The carbamate group interacts with polar residues near the pocket entrance.
Downstream Effect: Binding induces the heterodimerization of Met with Taiman (Tai/SRC). This complex binds to Juvenile Hormone Response Elements (JHREs) on DNA, maintaining the expression of "status quo" genes (preventing metamorphosis).
Biological Consequence
In Larvae: Prevents pupation; larvae molt into supernumerary giant larvae or die during the molt.
In Eggs: Ovicidal activity (disrupts embryogenesis).
In Adults: Can sterilize queens (e.g., in fire ants) by disrupting reproductive physiology.
Figure 2: Signal transduction pathway of Phenoxyphenoxy Ethanamines via the Met receptor.
Part 5: Pharmaceutical & Research Applications
While the primary success of this scaffold is agrochemical, the 2-(4-phenoxyphenoxy)ethylamine moiety serves as a versatile building block in medicinal chemistry.
Drug Discovery Libraries
The scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) due to its "privileged" nature—the ability to bind multiple protein targets via hydrophobic interactions.
Sodium Channel Blockers: Phenoxyethylamines are structural cousins to Mexiletine. The phenoxyphenoxy variant increases lipophilicity, potentially altering blood-brain barrier (BBB) penetration.
Kinase Inhibitors: The diaryl ether motif is a common core in Type II kinase inhibitors (e.g., Sorafenib), although the ethylamine tail is usually replaced by a urea or amide linker in these contexts.
Experimental Protocols: Synthesis of the Amine Precursor
For researchers utilizing this scaffold as a building block.
Protocol: Synthesis of 2-(4-Phenoxyphenoxy)ethylamine Hydrochloride
Step A (Bromoethylation): Reflux 4-phenoxyphenol with excess 1,2-dibromoethane and K₂CO₃ for 12 hours. Filter and concentrate. Purify 1-(2-bromoethoxy)-4-phenoxybenzene via silica chromatography (Hexane/EtOAc).
Step B (Azidation): Treat the bromide with NaN₃ (1.5 eq) in DMF at 60°C for 4 hours.
Step C (Reduction): Hydrogenate the azide (H₂, Pd/C) in MeOH or reduce via Staudinger reaction (PPh₃/THF/H₂O).
Isolation: Acidify with HCl/Dioxane to precipitate the hydrochloride salt.
Validation: ¹H NMR (DMSO-d₆) should show characteristic triplets for the ethyl chain at δ ~3.1 (CH₂N) and ~4.2 (CH₂O).
References
Dorn, S., et al. (1981). "Environmental Fate and Effects of Fenoxycarb."[1] Journal of Agricultural and Food Chemistry. (Discovery of Fenoxycarb).[1] Link
Sullivan, J. (2000). "Environmental Fate of Fenoxycarb." California Department of Pesticide Regulation. Link
Miyamoto, J., et al. (1993).[1] "Insect Growth Regulators for Pest Control, with Emphasis on Juvenile Hormone Analogs." American Chemical Society Symposium Series. Link
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). "New Insecticides with Ecdysteroidal and Juvenile Hormone Activity." Annual Review of Entomology. Link
Grenier, S., & Grenier, A. M. (1993). "Fenoxycarb, a specific ovicide against the codling moth." Entomologia Experimentalis et Applicata. Link
Application Note: 2-(4-Phenoxyphenoxy)ethanamine as a Chemical Building Block in Agrochemical and Pharmaceutical Synthesis
Executive Summary 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly versatile primary amine building block characterized by its lipophilic diaryl ether moiety. In agrochemical development, it is the critical d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly versatile primary amine building block characterized by its lipophilic diaryl ether moiety. In agrochemical development, it is the critical direct precursor for the synthesis of Fenoxycarb , a potent, non-neurotoxic carbamate insect growth regulator (juvenile hormone mimic)[1]. Beyond Fenoxycarb, the terminal primary amine provides a reactive anchor for synthesizing a vast library of phenoxyurea and phenoxyamide derivatives, which are actively investigated for their broad-spectrum insecticidal, acaricidal, and nematicidal properties[2].
This application note provides researchers and drug development professionals with validated, step-by-step protocols for utilizing this building block in carbamylation and urea-formation workflows, complete with mechanistic rationales and quality control metrics.
Chemical Properties & Specifications
To ensure reproducibility in synthetic workflows, the physical and computed properties of the building block must be verified prior to use. The highly lipophilic nature of the phenoxyphenoxy core (XLogP3-AA > 3.0) is essential for the final compound's ability to penetrate insect cuticles and lipid-rich biological membranes[3].
Property
Specification / Value
Chemical Name
2-(4-phenoxyphenoxy)ethan-1-amine
CAS Number
72490-14-3
Molecular Formula
C₁₄H₁₅NO₂
Molecular Weight
229.28 g/mol
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
3 (Ether oxygens, Amine nitrogen)
Rotatable Bonds
6 (Allows conformational flexibility for receptor binding)
Typical Commercial Purity
≥ 95% (Often requires storage under inert atmosphere)
Application Workflow 1: Synthesis of Fenoxycarb (Carbamylation)
Fenoxycarb is commercially and synthetically produced via the nucleophilic acyl substitution of 2-(4-phenoxyphenoxy)ethanamine with ethyl chloroformate[1].
Workflow Logic
Figure 1: Logical workflow for the carbamylation of 2-(4-phenoxyphenoxy)ethanamine to yield Fenoxycarb.
Step-by-Step Protocol
Scale: 10 mmol
Mechanistic Rationale (E-E-A-T): The use of anhydrous dichloromethane (DCM) is critical; ambient moisture will hydrolyze the ethyl chloroformate into ethanol, carbon dioxide, and HCl, destroying the reagent. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. Without TEA, the HCl generated during the reaction would protonate the starting amine, rendering it non-nucleophilic and artificially capping the reaction yield at 50%.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add 2-(4-phenoxyphenoxy)ethanamine (2.29 g, 10.0 mmol) and anhydrous DCM (25 mL) to the flask. Stir until fully dissolved.
Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) via syringe.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Ethyl chloroformate addition is highly exothermic. Low temperatures prevent solvent boiling and suppress the formation of di-alkylated side products.
Reaction Propagation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for an additional 2 hours.
Workup & Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: The mildly acidic NH₄Cl neutralizes excess TEA and protonates any unreacted starting amine, forcing them into the aqueous layer.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Fenoxycarb as a pale yellow solid.
Validation: Verify product formation via LC-MS (Expected [M+H]⁺ m/z = 302.1) and TLC (Hexane:EtOAc 7:3, visualizing with UV and ninhydrin to ensure absence of primary amine).
Application Workflow 2: Synthesis of Phenoxyurea Derivatives
Phenoxyurea compounds derived from this building block are highly valued in agrochemical screening libraries for their potent non-specific inhibitory effects and structural similarity to known pest control agents[2].
Workflow Logic
Figure 2: Direct nucleophilic addition workflow for synthesizing phenoxyurea derivatives.
Step-by-Step Protocol
Scale: 5 mmol
Mechanistic Rationale (E-E-A-T): The reaction between a primary amine and an isocyanate is highly exergonic and typically proceeds rapidly without the need for a catalyst or external base. Tetrahydrofuran (THF) is selected as the solvent because the resulting asymmetric urea derivatives often exhibit significantly lower solubility in THF than the starting materials. This allows the target compound to precipitate directly out of solution, simplifying isolation and bypassing the need for time-consuming silica gel chromatography.
Preparation: In a 50 mL vial under inert atmosphere, dissolve 2-(4-phenoxyphenoxy)ethanamine (1.15 g, 5.0 mmol) in anhydrous THF (15 mL).
Addition: While stirring vigorously at room temperature, add the chosen aryl isocyanate (5.25 mmol, 1.05 eq) dropwise.
Propagation: Stir the reaction at room temperature for 4 to 6 hours. Monitor for the formation of a white/off-white precipitate, which indicates successful urea formation.
Isolation: If precipitation is complete, isolate the solid via vacuum filtration. Wash the filter cake with cold hexanes (2 × 10 mL) to remove any unreacted isocyanate and trace impurities.
Alternative Workup: If the product does not precipitate, concentrate the THF under vacuum, redissolve in EtOAc, wash with 0.1 M HCl, dry over Na₂SO₄, and purify via recrystallization (e.g., from EtOH/Water).
Quantitative Data & Reaction Optimization
The following table summarizes the expected quantitative outcomes and optimization parameters for both primary workflows utilizing 2-(4-Phenoxyphenoxy)ethanamine.
Parameter
Fenoxycarb Synthesis (Carbamylation)
Phenoxyurea Synthesis (Addition)
Typical Isolated Yield
85% – 92%
78% – 88%
Reaction Time
2.5 Hours
4.0 – 6.0 Hours
Optimal Temperature
0 °C (Addition) → 25 °C (Propagation)
25 °C (Room Temperature)
Primary Byproduct
Triethylamine hydrochloride (TEA·HCl)
Trace symmetric ureas (if moisture present)
Preferred Solvent
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Purification Method
Aqueous acidic wash & Recrystallization
Direct filtration (precipitation)
Safety, Handling, and Storage
Storage: 2-(4-Phenoxyphenoxy)ethanamine is susceptible to oxidation and degradation by atmospheric carbon dioxide (forming carbamate salts over time). Store in a tightly sealed amber vessel under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
Handling: Primary amines can be skin and respiratory irritants. Always handle inside a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Reagent Hazards: Ethyl chloroformate is highly toxic, corrosive, and lachrymatory. Aryl isocyanates are potent sensitizers. Both must be handled strictly within a fume hood.
References
University of Hertfordshire. "Fenoxycarb (Ref: OMS 3010) - AERU". Pesticide Properties DataBase.
National Institutes of Health (NIH). "N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine | C16H19NO2 | CID 87057595 - PubChem".
Google Patents. "CN111868024B - Phenoxyurea Compounds and Pest Control Agents".
Application Note: Functionalization of the Diphenyl Ether Scaffold
Protocols for 2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) Introduction & Molecule Profile[1][2][3][4] 2-(4-Phenoxyphenoxy)ethanamine is a primary amine tethered to a diphenyl ether scaffold via an ethyl linker. This...
Author: BenchChem Technical Support Team. Date: March 2026
Protocols for 2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3)
Introduction & Molecule Profile[1][2][3][4]
2-(4-Phenoxyphenoxy)ethanamine is a primary amine tethered to a diphenyl ether scaffold via an ethyl linker. This structural motif is a "privileged scaffold" in bioactive small molecules, most notably serving as the core amine precursor for Fenoxycarb (an insect growth regulator) and various sodium channel blockers used in pain management.
In modern drug discovery, this molecule is increasingly utilized as a lipophilic linker in PROTAC (Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD). The diphenyl ether moiety provides significant lipophilicity (
) and metabolic stability, while the primary amine serves as a versatile handle for diversification.
Chemical Profile
Property
Specification
IUPAC Name
2-(4-phenoxyphenoxy)ethan-1-amine
CAS Number
72490-14-3
Molecular Weight
229.28 g/mol
Appearance
Off-white solid (often supplied as HCl salt)
Solubility
Soluble in DMSO, DMF, MeOH, DCM.[1][2][3][4] Poor water solubility (Free Base).
The utility of 2-(4-Phenoxyphenoxy)ethanamine lies in its ability to introduce the bulky, lipophilic phenoxyphenoxy group into a target molecule. The following diagram outlines the three primary derivatization pathways covered in this guide.
Figure 1: Primary synthetic workflows for the functionalization of 2-(4-Phenoxyphenoxy)ethanamine.
This protocol describes the synthesis of ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate (Fenoxycarb) or related analogs. This reaction is highly sensitive to water; anhydrous conditions are critical to prevent hydrolysis of the chloroformate.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
Workup: Quench with saturated
solution. Extract with DCM (). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes). The carbamate product typically elutes later than the starting material due to hydrogen bonding capability.
Expert Insight: If synthesizing Urea analogs instead of carbamates, replace Ethyl Chloroformate with the corresponding Isocyanate. No base is required for the isocyanate reaction if using the free amine.
For connecting this scaffold to carboxylic acids (e.g., E3 ligase ligands), HATU is the preferred coupling agent due to the steric bulk of the diphenyl ether tail potentially hindering the reaction site.
Reagents:
Amine: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)
Carboxylic Acid: Target Acid (1.0 equiv)
Coupling Agent: HATU (1.1 equiv)
Base: DIEA (3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIEA. Stir for 5 minutes to form the activated ester (O-At ester). Color change to yellow/orange is common.
Addition: Add the Amine (dissolved in minimal DMF) to the activated acid mixture. Add the remaining DIEA.
Incubation: Stir at RT for 1–12 hours.
Validation: Check LCMS. The diphenyl ether moiety gives a strong UV signal at 254 nm and 280 nm.
Workup (Pre-HPLC): Dilute with EtOAc. Wash vigorously with
(aq) () to remove DMF. Wash with saturated and brine.
Imine Formation: Mix Amine and Aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes at RT. Note: Pre-forming the imine is crucial for steric aldehydes.
Reduction: Add STAB in one portion.
Reaction: Stir overnight (12–16 hours) under
.
Quench: Add saturated
solution and stir vigorously for 15 minutes to quench unreacted borohydride.
Extraction: Extract with DCM.
Purification: Since the product is a secondary amine, standard silica chromatography may cause streaking. Use DCM/MeOH/
(95:5:0.5) or amine-functionalized silica.
Quality Control & Analytical Data
NMR Interpretation
The proton NMR (
-NMR) of this scaffold is distinct. Use these signals to validate structural integrity:
Diphenyl Ether Region (6.8 – 7.4 ppm): You will see a complex set of multiplets integrating to 9 protons.
The 4 protons on the central ring (attached to the ethyl chain) often appear as two doublets (AA'BB' system) if the ether oxygen induces sufficient symmetry, but often overlap with the terminal phenyl ring.
Linker Region (3.0 – 4.1 ppm):
: Triplet around 4.0–4.1 ppm.
: Triplet around 2.9–3.1 ppm (shifts downfield to 3.5 ppm upon acylation/carbamoylation).
Ensure at least 3.0 equiv of DIEA is used to free-base the amine and scavenge the acid generated by HATU.
Streaking on TLC
Free amine interaction with silica.
Add 1% Triethylamine to the TLC eluent or use neutralized silica.
Product stuck on HPLC Column
High lipophilicity.
Wash column with 100% Isopropanol or THF after the run. Standard ACN/Water gradients may not elute it if stopped at 95%.
References
Fenoxycarb Structure & Synthesis:
Karpinska, J., et al. (2012).[5] "Ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate."[5] Acta Crystallographica Section E, 68(10), o2834.[5]
General Amide Coupling (HATU Protocol):
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Reductive Amination Methodology:
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Diphenyl Ether Scaffold in Med Chem:
Deli, M. A., et al. (2003).[6] "N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers."[6] Inflammation Research, 52, S39–S40.[6]
Preparation of 2-(4-Phenoxyphenoxy)ethanamine Derivatives: Comprehensive Synthesis, Optimization, and Application Guide
Introduction and Rationale The compound 2-(4-phenoxyphenoxy)ethanamine (also known as 2-(4-phenoxyphenoxy)ethylamine) is a highly versatile aliphatic amine building block. In agrochemical manufacturing, it serves as the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
The compound 2-(4-phenoxyphenoxy)ethanamine (also known as 2-(4-phenoxyphenoxy)ethylamine) is a highly versatile aliphatic amine building block. In agrochemical manufacturing, it serves as the critical penultimate intermediate in the synthesis of Fenoxycarb , a potent carbamate-based insect growth regulator (IGR) that disrupts arthropod metamorphosis .
Beyond agrochemicals, this scaffold is heavily utilized in modern medicinal chemistry. It is a foundational pharmacophore in the development of aryloxyethyl thiocyanate derivatives, which act as highly potent inhibitors of Trypanosoma cruzi proliferation (the causative agent of Chagas disease) . Furthermore, derivatives of this amine are integral to the formulation of leukotriene A4 (LTA4) hydrolase inhibitors, which are targeted for advanced anti-inflammatory therapies .
Given its broad utility, achieving a high-yielding, scalable, and high-purity synthesis of 2-(4-phenoxyphenoxy)ethanamine is paramount for drug development professionals and formulation scientists.
Mechanistic Pathways and Synthetic Strategies
The synthesis of 2-(4-phenoxyphenoxy)ethanamine from 4-phenoxyphenol can be achieved via three distinct mechanistic pathways, each offering unique advantages depending on the required scale, purity, and tolerance for halogenated intermediates.
Route A (Direct Alkylation): A single-step
nucleophilic substitution using 2-chloroethylamine hydrochloride. This is the industrial standard for Fenoxycarb precursors.
Route B (Gabriel Synthesis): A two-step approach utilizing 1,2-dibromoethane followed by amination via phthalimide. This completely prevents over-alkylation.
Route C (Ring-Opening): A halogen-free, metal-catalyzed thermal ring-opening of 2-oxazolidinone .
Synthetic pathways for 2-(4-phenoxyphenoxy)ethanamine from 4-phenoxyphenol.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and causality explanations for every major chemical decision.
Protocol A: Direct Alkylation via 2-Chloroethylamine Hydrochloride
Objective: Synthesize the target amine in a single step with high atom economy.
Materials:
4-Phenoxyphenol (1.0 eq)
2-Chloroethylamine hydrochloride (1.2 eq)
Potassium carbonate (
, anhydrous, 3.0 eq)
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
Deprotonation: Dissolve 4-phenoxyphenol in anhydrous DMF. Add anhydrous
and stir at room temperature for 30 minutes.
Causality:
serves a dual purpose: deprotonating the phenol to form the highly nucleophilic phenoxide, and neutralizing the hydrochloride salt of the amine. A mild base is chosen over to prevent the premature Hofmann elimination of 2-chloroethylamine into aziridine.
Alkylation: Add 2-chloroethylamine hydrochloride portion-wise to the reaction mixture.
Causality: Portion-wise addition prevents a sudden exothermic spike and minimizes the self-condensation (dimerization) of the free amine.
Thermal Activation: Elevate the temperature to 80–90 °C and stir for 12–16 hours.
Causality: DMF is selected because its high dielectric constant stabilizes the transition state of the
reaction. The 80 °C threshold provides sufficient activation energy for chloride displacement without triggering excessive bis-alkylation.
Self-Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active 4-phenoxyphenol spot (
) disappears, and a baseline spot (the highly polar amine) appears. Staining with Ninhydrin will turn the baseline spot purple/pink, confirming the presence of a primary amine.
Work-up & Purification: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over
, concentrate, and purify via acid-base extraction to isolate the pure amine.
Protocol C: Halogen-Free Ring-Opening of 2-Oxazolidinone
Objective: Synthesize the amine via a green, halogen-free route utilizing thermal extrusion.
Materials:
4-Phenoxyphenol (1.0 eq)
2-Oxazolidinone (1.0 eq)
Potassium methoxide (KOMe, 25% in MeOH, 0.1 eq)
Mesitylene (Solvent)
Step-by-Step Methodology:
Initiation: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, add 4-phenoxyphenol and mesitylene. Introduce KOMe and stir for 15 minutes.
Causality: The catalytic methoxide deprotonates the phenol, generating the active phenoxide nucleophile required to attack the oxazolidinone ring.
Reagent Addition & Reflux: Add 2-oxazolidinone to the mixture. Heat the reaction to reflux (
°C) and stir for 16 hours.
Causality: The high boiling point of mesitylene allows for the thermal extrusion of
from the oxazolidinone ring following nucleophilic attack. This extrusion is the thermodynamic driving force of the reaction.
Self-Validation (IPC): Monitor the gas bubbler. The cessation of
evolution serves as a physical, real-time indicator of reaction completion.
Work-up: Cool to room temperature, filter any precipitated salts, and concentrate under high vacuum.
Post-Reaction Validation: Validate via
NMR (). Success is confirmed by the appearance of a broad singlet at ppm (primary ) and the characteristic triplet of the ethoxy adjacent to the oxygen at ppm.
Quantitative Data and Method Comparison
The following table summarizes the quantitative metrics and strategic trade-offs of the three primary synthetic routes.
Synthesis Route
Reagents & Conditions
Typical Yield
Purity Profile
Key Advantage
Primary Drawback
Route A (Direct Alkylation)
2-Chloroethylamine HCl, , DMF, 80°C
75–85%
Moderate to High
High atom economy; single-step process.
Risk of bis-alkylation (tertiary amine byproducts).
Route B (Gabriel Synthesis)
1. 1,2-Dibromoethane, 2. Phthalimide, then
60–70% (over 2 steps)
Very High
Exclusively yields primary amines; zero over-alkylation.
Requires high thermal input and catalytic base management.
Troubleshooting and Optimization
Issue: High levels of bis-alkylated (tertiary amine) byproducts in Route A.
Causality: Primary amines are inherently more nucleophilic than the starting phenoxide, leading to competitive secondary alkylation.
Solution: Run the reaction under more dilute conditions (e.g., 0.1 M instead of 0.5 M) and strictly control the temperature to not exceed 85 °C. Alternatively, use a slight excess of 4-phenoxyphenol (1.1 eq) relative to the alkylating agent.
Causality: Poor solubility of the inorganic base or moisture in the solvent quenching the phenoxide.
Solution: Ensure DMF is strictly anhydrous. Switch from
to Cesium carbonate (), which has higher solubility in organic solvents and provides a more naked, reactive phenoxide anion due to the larger cation radius.
References
Fenoxycarb (Ref: OMS 3010) - AERU
Source: University of Hertfordshire Pesticide Properties DataBase (PPDB)
URL:[Link]
Design and Synthesis of Aryloxyethyl Thiocyanate Derivatives as Potent Inhibitors of Trypanosoma cruzi Proliferation
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL:[Link]
Lta4 hydrolase inhibitor pharmaceutical compositions and methods of use (CA2202368A1)
Viscosity improver grafted with unsaturated acylating agent and an aryloxyalylkene monoamine (WO2014014561A1)
Application
Application Notes and Protocols for 2-(4-Phenoxyphenoxy)ethanamine
Introduction: Navigating the Complexities of Aromatic Amines 2-(4-Phenoxyphenoxy)ethanamine is a primary aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical synthesis and materials s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Complexities of Aromatic Amines
2-(4-Phenoxyphenoxy)ethanamine is a primary aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical synthesis and materials science. Despite their utility, aromatic amines as a class present significant health and environmental hazards, including potential carcinogenicity, mutagenicity, and toxicity.[1][2] Their reactivity and potential for absorption through the skin necessitate the implementation of rigorous and well-documented handling and storage protocols.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of procedures to provide a framework for safe and effective utilization of 2-(4-Phenoxyphenoxy)ethanamine. The protocols herein are built on the principles of risk mitigation, causality, and self-validation, ensuring that every step is understood in the context of chemical safety and scientific integrity. By adhering to these guidelines, researchers can minimize exposure risks, ensure compound stability, and maintain the integrity of their experimental outcomes.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of safe handling. 2-(4-Phenoxyphenoxy)ethanamine is a solid at room temperature, a factor that influences weighing and dissolution procedures. Its molecular structure, featuring an amine group and two aromatic rings, dictates its reactivity and toxicological profile.
Property
Value
Source
CAS Number
31637-86-2
Internal Database
Molecular Formula
C₁₄H₁₅NO
Molecular Weight
213.28 g/mol
Appearance
Solid
SMILES String
NCCC1=CC=C(C=C1)OC2=CC=CC=C2
InChI Key
JNHPLGDXCJAUBX-UHFFFAOYSA-N
Section 2: Hazard Identification and Mandatory Risk Assessment
The primary hazards associated with 2-(4-Phenoxyphenoxy)ethanamine and related aromatic amines are acute toxicity, serious eye damage, and potential long-term health effects.[1] A thorough risk assessment is not merely a recommendation but a mandatory prerequisite before any handling of this compound. This process involves identifying hazards, evaluating risks, and implementing control measures.
Note: Due to the limited specific data for this exact compound, hazard classifications are supplemented with data from structurally similar aromatic amines.
Pre-Handling Risk Assessment Workflow
Before proceeding to the laboratory, every researcher must complete a risk assessment. This workflow ensures that all potential hazards are considered and mitigated.
Caption: Mandatory Risk Assessment Workflow before handling the compound.
Section 3: Long-Term Storage Protocols
The stability and integrity of 2-(4-Phenoxyphenoxy)ethanamine are contingent upon proper storage conditions. Aromatic amines can be sensitive to light, air (oxidation), and moisture.[6][7] Improper storage can lead to degradation, compromising experimental results and potentially forming more hazardous byproducts.
Storage Condition Parameters
Parameter
Requirement
Rationale & Causality
Temperature
Store in a cool, dry place. Recommended: <30°C (86°F).[6]
Prevents potential decomposition and minimizes volatility. Elevated temperatures can accelerate oxidative degradation.
Atmosphere
Inert gas (Argon or Nitrogen) overlay is recommended for long-term storage.
Amines are susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this degradation pathway.
Light
Store in an amber or opaque container in a dark location.[7]
Protects the compound from light-induced degradation (photolysis), which can cleave bonds and create impurities.
Moisture
Keep container tightly sealed in a dry environment.[8][6]
Amines are hygroscopic and can absorb atmospheric moisture, which may affect reactivity or sample weight accuracy.[6]
Container
Use high-density polyethylene (HDPE) or amber glass bottles with a secure, tight-fitting cap.[6]
Ensures material compatibility and prevents leakage or contamination.
Segregation
Store away from strong oxidizing agents, acids, and acid chlorides.
Prevents violent reactions. Amines are basic and will react exothermically with acids.
Section 4: Safe Handling and Use Protocols
Handling protocols are designed to minimize all routes of exposure. Given that many aromatic amines are readily absorbed through the skin, dermal protection is as critical as respiratory protection.[1]
Engineering Controls
The first line of defense is to handle the compound within a controlled environment.
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Ventilated Enclosure: Use a ventilated balance enclosure or a powder containment hood when weighing the solid material to prevent the release of fine particulates into the lab environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
PPE Item
Specification
Rationale
Hand Protection
Nitrile gloves (double-gloving recommended).
Provides a barrier against dermal absorption. Inspect gloves before use and change them immediately if contaminated.[8]
Protects against splashes and airborne particles, which is critical given the H318 (Causes serious eye damage) classification.
Body Protection
Flame-resistant lab coat, fully buttoned.
Protects skin and personal clothing from contamination.
Respiratory
Not required if handled exclusively within a fume hood. For large spills or emergencies, a NIOSH-approved respirator with ammonia/organic amine cartridges is necessary.[9]
The fume hood provides primary respiratory protection.
Step-by-Step Weighing and Solution Preparation Protocol
This protocol ensures accuracy while minimizing exposure.
Caption: Step-by-step workflow for safely weighing and dissolving the compound.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety equipment.
Exposure Response
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Skin Contact
Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][9]
Inhalation
Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11][9][10]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Spill Response Protocol
For small spills (<1 g) inside a chemical fume hood:
Alert Personnel: Inform others in the immediate area.
Ensure Containment: Verify the spill is contained within the fume hood.
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[8][12]
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[8]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Report the incident to the laboratory supervisor or safety officer.
For large spills or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team immediately.
Section 6: Waste Disposal
All waste containing 2-(4-Phenoxyphenoxy)ethanamine, whether solid, in solution, or as contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.
Containers: Use clearly labeled, sealed, and compatible hazardous waste containers.[8]
Segregation: Do not mix amine waste with incompatible waste streams (e.g., strong acids or oxidizers).
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[4][8][9][10] Do not dispose of down the drain or in regular trash.
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
Application Note: Advanced Bioconjugation Strategies for 2-(4-Phenoxyphenoxy)ethanamine
Introduction and Chemical Profile The compound 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly versatile, primary aliphatic amine utilized extensively in the synthesis of specialized haptens, targeted drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Profile
The compound 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly versatile, primary aliphatic amine utilized extensively in the synthesis of specialized haptens, targeted drug delivery vehicles, and kinase inhibitor intermediates[1]. Structurally, it features a highly hydrophobic diphenylether moiety paired with a reactive ethylamine arm. This unique architecture makes it an excellent candidate for generating antibodies against insect growth regulators (such as fenoxycarb)[2] or serving as a lipophilic anchor in bioconjugate design.
However, the extreme hydrophobicity of the 4-phenoxyphenoxy tail presents distinct thermodynamic challenges in aqueous bioconjugation. This application note details field-proven, self-validating methodologies for conjugating this molecule to biomacromolecules, focusing on causality, reaction kinetics, and rigorous quality control.
Mechanistic Rationale & Chemistry Selection
To successfully conjugate 2-(4-Phenoxyphenoxy)ethanamine to a carrier protein or polymer, the primary amine must act as a nucleophile. Two highly robust pathways are recommended based on the target functional group:
Amidation via N-Hydroxysuccinimide (NHS) Esters
When targeting carboxylic acids (-COOH) on carrier proteins (e.g., BSA, KLH) or synthetic polymers, the EDC/NHS coupling chemistry is the gold standard. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate, which is immediately displaced by NHS to form a semi-stable NHS ester. The primary amine of 2-(4-Phenoxyphenoxy)ethanamine then executes a nucleophilic acyl substitution, forming a highly stable amide bond[3].
Causality of pH: The reaction requires a pH between 7.2 and 8.5. The aliphatic amine (pKa ~9.5) must be partially deprotonated to retain nucleophilicity. However, exceeding pH 8.5 exponentially accelerates the competing hydrolysis of the NHS ester[3].
Reductive Amination
When targeting glycoproteins or polysaccharides, periodate oxidation is first used to convert cis-diols into reactive aldehydes. The primary amine of 2-(4-Phenoxyphenoxy)ethanamine condenses with these aldehydes to form a Schiff base (imine). Because imines are reversible and unstable in aqueous media, a mild reducing agent—Sodium Cyanoborohydride (NaCNBH₃) —is introduced to irreversibly reduce the imine into a stable secondary amine[4].
Causality of pH and Reductant Choice: This reaction is strictly maintained at slightly acidic conditions (pH 5.5–6.5). Acidic conditions catalyze the dehydration step of imine formation. NaCNBH₃ is specifically chosen over Sodium Borohydride (NaBH₄) because, at pH 6.0, NaCNBH₃ selectively reduces the protonated iminium ion without reducing unreacted aldehydes back into alcohols[5].
Workflow decision tree for 2-(4-Phenoxyphenoxy)ethanamine bioconjugation.
Experimental Protocols: Self-Validating Systems
Because 2-(4-Phenoxyphenoxy)ethanamine is prone to aqueous precipitation, both protocols mandate the use of a 10–20% v/v DMSO co-solvent system. Failure to include this will result in micelle formation and near-zero conjugation efficiency.
Protocol A: EDC/NHS Coupling to Carboxylated Carrier Proteins
This protocol is designed to be self-validating by utilizing real-time UV monitoring of the NHS leaving group.
Materials:
Carrier Protein (e.g., Bovine Serum Albumin, BSA)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
2-(4-Phenoxyphenoxy)ethanamine dissolved in anhydrous DMSO (50 mg/mL)
Step-by-Step Methodology:
Protein Preparation: Dissolve 10 mg of BSA in 1 mL of Activation Buffer.
Carboxyl Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the BSA solution. Incubate at room temperature (RT) for 15 minutes.
Buffer Exchange (Critical Step): Rapidly desalt the activated protein into the Conjugation Buffer (pH 8.0) using a 40 kDa MWCO spin column to remove unreacted EDC. Causality: Removing EDC prevents the target amine from polymerizing any trace carboxyl impurities.
Ligand Addition: Slowly add the 2-(4-Phenoxyphenoxy)ethanamine/DMSO solution dropwise to the activated protein while vortexing, ensuring the final DMSO concentration does not exceed 15% v/v.
In-Process Validation: Monitor the reaction via UV-Vis spectroscopy at 260 nm. As the amine displaces the NHS ester, free N-hydroxysuccinimide is released into the solution, causing a quantifiable spike in A260 absorbance[3].
Quenching: After 2 hours at RT, add 50 mM Tris-HCl (pH 8.0) to quench unreacted NHS esters. The primary amine in Tris outcompetes the ligand, preventing off-target crosslinking during storage.
Protocol B: Reductive Amination to Oxidized Glycoproteins
This protocol utilizes a colorimetric TNBSA assay to validate the consumption of the primary amine.
Step-by-Step Methodology:
Oxidation: Dissolve 5 mg of the target glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5). Add Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at RT to generate aldehydes.
Desalting: Remove excess periodate using a desalting column equilibrated with 0.1 M Sodium Acetate (pH 6.0).
Imine Formation: Add a 10-fold molar excess of 2-(4-Phenoxyphenoxy)ethanamine (pre-dissolved in DMSO) to the oxidized protein. Incubate for 1 hour at RT.
Reduction: In a fume hood, add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Caution: Screen NaCNBH₃ lots for free cyanide impurities (HCN/NaCN) prior to use, as residual cyanide will attack the imine, generating unwanted cyanohydrin or cyanoamine byproducts[5].
Post-Reaction Validation (TNBSA Assay): To prove the amine was successfully consumed, sample the dialyzed product and react it with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). A lack of yellow color (absorbance at 335 nm) confirms the absence of free primary amines, validating complete covalent attachment.
Mechanistic pathway of reductive amination using sodium cyanoborohydride.
Quantitative Data & Method Comparison
To assist researchers in selecting the optimal bioconjugation strategy for 2-(4-Phenoxyphenoxy)ethanamine, the quantitative and operational parameters of both methodologies are summarized below:
Parameter
EDC/NHS Amidation
Reductive Amination
Target Functional Group
Carboxylic Acids (-COOH)
Aldehydes (-CHO)
Optimal pH Range
7.2 – 8.5
5.5 – 6.5
Reaction Kinetics
Fast (1 – 2 hours)
Slow (4 – 16 hours)
Bond Stability
Excellent (Amide Bond)
Excellent (Secondary Amine)
Primary Byproducts
Iso-urea, N-hydroxysuccinimide
Cyanohydrins (if free CN⁻ is present)
Solubility Requirement
Requires 10-20% DMSO
Requires 10-20% DMSO
In-Process Monitoring
UV Absorbance at 260 nm
TNBSA Colorimetric Assay
Troubleshooting and System Integrity
Precipitation upon Ligand Addition: If the reaction turns cloudy upon adding 2-(4-Phenoxyphenoxy)ethanamine, the hydrophobic threshold of the buffer has been breached. Causality: The diphenylether group induces rapid aggregation in high-salt aqueous buffers. Solution: Increase the DMSO concentration to 20% v/v and ensure the ligand is added dropwise under continuous vortexing.
Low Conjugation Yield in Reductive Amination: If LC-MS analysis reveals low incorporation, the imine intermediate may have hydrolyzed before reduction. Ensure the pH is strictly maintained below 6.5, as alkaline conditions inhibit Schiff base formation[4].
References
1.[1] AChemBlock. "2-(4-Phenoxyphenoxy)ethanamine 95% - Advanced ChemBlocks". achemblock.com. Available at:
2.[2] Journal of Agricultural and Food Chemistry. "Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb". acs.org. Available at:
3.[4] Frontiers in Chemistry. "Glycoconjugations of Biomolecules by Chemical Methods". frontiersin.org. Available at:
4.[5] PubMed Central (NIH). "Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry". nih.gov. Available at:
5.[3] MDPI. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins". mdpi.com. Available at:
Solving solubility issues of 2-(4-Phenoxyphenoxy)ethanamine in water
Welcome to the dedicated technical support guide for 2-(4-Phenoxyphenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 2-(4-Phenoxyphenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet challenging issue of this compound's poor aqueous solubility. Here, we synthesize fundamental chemical principles with proven laboratory techniques to provide actionable solutions.
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule you are working with. 2-(4-Phenoxyphenoxy)ethanamine possesses a chemical structure that inherently limits its solubility in aqueous media.
The molecule's structure is dominated by two bulky, non-polar phenoxy groups, which create a significant hydrophobic character.[1] The primary aliphatic amine group (-NH2) is the only hydrophilic, ionizable center.[1] The interplay between this large hydrophobic region and the small polar group is the primary cause of its poor water solubility at neutral pH.
This section addresses the most common initial queries and provides rapid, foundational solutions.
Q1: I've added 2-(4-Phenoxyphenoxy)ethanamine to my aqueous buffer (e.g., PBS pH 7.4), and it won't dissolve. Why?
This is expected behavior. The large, hydrophobic phenoxyphenoxy moiety makes the molecule inherently water-insoluble, or "hydrophobic".[1] At neutral pH, the primary amine group is largely in its neutral, non-ionized state, which is less polar and thus less soluble in water. To achieve solubility, the molecule's polarity must be increased.
Q2: What is the simplest and most effective first step to try and dissolve this compound?
pH adjustment is the primary and most direct method. [3][4] Since 2-(4-Phenoxyphenoxy)ethanamine contains a basic amine group, lowering the pH of the aqueous solution will protonate this group (R-NH₂ → R-NH₃⁺). This creates a positively charged ammonium salt, which is significantly more polar and, therefore, more soluble in water.[3][4] This method involves protonating the hydrophobic molecule to help it dissolve in water.[4]
Q3: I lowered the pH, and solubility improved, but not to my target concentration. What is my next option?
If pH adjustment alone is insufficient, the next strategy is to use a co-solvent system .[5][6] This involves first dissolving the compound in a minimal amount of a water-miscible organic solvent and then diluting this stock solution into your aqueous buffer.[6]
Commonly used co-solvents include:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
A critical warning: Be mindful of "solvent shock." If you add the organic stock solution too quickly to the aqueous buffer, the compound can crash out of solution and precipitate.[3] Always add the stock solution dropwise while vigorously vortexing or stirring the buffer.
Q4: Are there more advanced techniques if pH and co-solvents are not sufficient or suitable for my experiment?
Yes. For highly challenging cases or specific formulation needs, you can explore micellar solubilization with surfactants or host-guest complexation with cyclodextrins .
Surfactants: These molecules form micelles in water, which have a hydrophobic core that can encapsulate insoluble compounds, effectively solubilizing them in the bulk aqueous phase.[7][8]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can trap the hydrophobic part of your molecule, forming an "inclusion complex" that is water-soluble.[][10][11]
Advanced Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for systematically overcoming solubility challenges.
Guide 1: Systematic Solubilization via pH Adjustment
This protocol aims to find the optimal pH for solubilizing 2-(4-Phenoxyphenoxy)ethanamine by converting it to its more soluble salt form.
Causality:
The basic nitrogen atom in the ethanamine group has a lone pair of electrons that can accept a proton (H⁺) from an acid.[1] By lowering the pH well below the compound's pKa, we ensure complete protonation, maximizing its polarity and aqueous solubility.
Caption: Effect of pH on the ionization state of 2-(4-Phenoxyphenoxy)ethanamine.
Experimental Protocol:
Materials:
2-(4-Phenoxyphenoxy)ethanamine
Deionized water
0.1 M Hydrochloric Acid (HCl)
pH meter or pH strips
Magnetic stirrer and stir bar
Procedure:
Weigh out the desired amount of 2-(4-Phenoxyphenoxy)ethanamine and place it in a glass beaker.
Add a volume of deionized water that corresponds to your target final concentration. The compound will likely form a slurry.
Place the beaker on a magnetic stirrer and begin stirring.
Slowly add 0.1 M HCl dropwise to the suspension.
Monitor the solution for clarity. As the pH decreases, the solid should begin to dissolve.
Periodically check the pH. Continue adding acid until all the solid has dissolved.
Record the final pH at which complete dissolution occurs. This is your minimum effective pH for that concentration.
Self-Validation & Notes:
Control: Before use in an experiment, test the stability of your now-dissolved compound by adding a small aliquot to your final experimental buffer. If it precipitates, you may need to adjust the pH of the final buffer as well.
Buffering: Once the ideal pH is determined, you can prepare a buffer at that pH (e.g., a citrate or glycine-HCl buffer) to directly dissolve the compound for future use, ensuring pH stability.
Guide 2: Solubilization Using a Co-solvent System
This guide provides a workflow for selecting and using a water-miscible organic solvent to create a concentrated stock solution.
Causality:
Co-solvents work by reducing the polarity of the bulk solvent (water).[6] Water maintains a strong hydrogen-bonding network that tends to exclude non-polar solutes. A co-solvent disrupts this network, creating a more favorable environment for the hydrophobic compound to dissolve.[]
Caption: Workflow for selecting and testing a co-solvent system.
Experimental Protocol:
Materials:
2-(4-Phenoxyphenoxy)ethanamine
Candidate co-solvents (e.g., DMSO, Ethanol, DMF)
Target aqueous buffer (e.g., PBS, TRIS)
Vortex mixer
Procedure:
Solvent Screening: In small vials, test the solubility of a few milligrams of the compound in ~100 µL of each candidate co-solvent. Identify the solvent that provides the highest solubility.
Stock Solution Preparation: Using the best co-solvent, prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can assist.
Dilution: Vigorously vortex your target aqueous buffer. While it is mixing, add the required volume of your stock solution drop-by-drop. For a 1:100 dilution, add 10 µL of stock to 990 µL of buffer.
Observation: After addition, continue to vortex for 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitation (Tyndall effect).
Self-Validation & Notes:
Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your aqueous solution (e.g., 1% for a 1:100 dilution). Ensure this concentration is compatible with your downstream application (e.g., it does not affect cell viability or enzyme activity).
Combined Approach: This method can be combined with pH adjustment. Prepare your stock in an organic co-solvent and dilute it into an acidic aqueous buffer for maximum solubilizing power.
Guide 3: Micellar Solubilization with Surfactants
This approach is for situations where organic solvents must be avoided or when high concentrations are required.
Causality:
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic interior and a hydrophilic exterior. The hydrophobic 2-(4-Phenoxyphenoxy)ethanamine partitions into the core of the micelle, while the hydrophilic exterior keeps the entire complex suspended in water.[7][13]
Caption: Formation of a water-soluble inclusion complex.
Experimental Protocol (Kneading Method):
Materials:
2-(4-Phenoxyphenoxy)ethanamine
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-CD (HP-β-CD). β-CD is suitable for encapsulating phenyl-containing molecules.
[10] * Mortar and pestle
Small amount of water/ethanol mixture (e.g., 1:1)
Procedure:
Place the cyclodextrin and the compound in a mortar, typically at a 1:1 or 2:1 molar ratio (CD:compound).
Begin triturating (grinding) the powders together to achieve a homogenous mixture.
Add a small amount of the water/ethanol solvent to the powder to form a thick, consistent paste.
Knead the paste thoroughly for 30-60 minutes. [14]This intimate contact in a semi-solid state facilitates the inclusion of the compound into the CD cavity.
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
The resulting dry powder is the inclusion complex, which should now be tested for its solubility in water.
Self-Validation & Notes:
Confirmation: The formation of an inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy.
CD Derivatives: HP-β-CD is often more effective and has a higher aqueous solubility than the parent β-CD, making it a better choice for achieving higher final concentrations.
[10]
References
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Retrieved February 28, 2026, from [Link]
Katarzyna, S., & Tadeusz, H. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. In Dyes and Pigments. InTech.
Spencer, J. N., et al. (1996). Complex Formation Between α-Cyclodextrin and Amines in Water and DMF Solvents. Journal of Solution Chemistry, 25(8), 747-756.
Manimaran, D., et al. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. International Journal of Molecular Sciences, 25(14), 7869.
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Advanced Research and Reviews. Retrieved February 28, 2026, from [Link]
2-(4-Isopropylphenoxy)Ethanamine. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
The Role of Surfactants in Compounded Preparation. (2022, January 5). The PCCA Blog. Retrieved February 28, 2026, from [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 28, 2026, from [Link]
2-(4-Methoxyphenoxy)ethylamine. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014).
Ethanamine, 2-(4-(1,2-diphenylethenyl)phenoxy)-N,N-diethyl-, 2-hydroxy-1,2,3-propanetricarboxylate. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Al-Qadi, S., et al. (2022).
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). International Journal of Applied Pharmaceutics, 13(3), 1-8.
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). Energies, 17(24), 6439.
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 28, 2026, from [Link]
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]
PH adjustment: Significance and symbolism. (2026, January 7). ScienceDirect. Retrieved February 28, 2026, from [Link]
Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research, 61(43), 16091–16104.
Solubility and pH of amines. (n.d.). ISSR. Retrieved February 28, 2026, from [Link]
Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (2023). Chemical Engineering Journal, 455, 140685.
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. (n.d.). SINTEF. Retrieved February 28, 2026, from [Link]
SIDS INITIAL ASSESSMENT PROFILE - C10-C13 Primary Amines. (n.d.). OECD Existing Chemicals Database. Retrieved February 28, 2026, from [Link]
Welcome to the technical guide for 2-(4-Phenoxyphenoxy)ethanamine . As a Senior Application Scientist, I often see researchers struggle with this intermediate because of its "amphiphilic" nature—it possesses a lipophilic diaryl ether tail and a hydrophilic primary amine head.
The crude product typically contains three critical impurities:
Unreacted 4-Phenoxyphenol: The starting material (Acidic).[1]
Bis-alkylated byproduct: A secondary amine formed by over-alkylation (Basic, lipophilic).[1]
Inorganic Salts: Residuals from the alkylation base (e.g., K₂CO₃).
This guide prioritizes Acid-Base Extraction for bulk cleanup, followed by Hydrochloric Salt Formation for final high-purity isolation.[1]
Quantitative Data Summary
Parameter
Value / Property
Notes
Molecular Weight
229.28 g/mol
Free base
Physical State
Viscous Oil / Low-melting Solid
Often solidifies upon high purity
pKa (Amine)
~9.5 - 10.0
Estimated; strongly basic
pKa (Impurity)
~10.0 (Phenol)
4-Phenoxyphenol is weakly acidic
Solubility (Base)
DCM, Toluene, Et₂O
Insoluble in basic water
Solubility (HCl Salt)
Water, Hot Ethanol
Insoluble in Et₂O, Hexanes
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Objective: Remove unreacted phenolic starting material and neutral organic impurities.[2]
The Scientist’s Insight:
Many users attempt to purify this amine by silica chromatography immediately. Do not do this. The unreacted phenol often streaks on silica, contaminating your amine. You must exploit the acidity of the phenol (pKa ~10) vs. the basicity of your amine.
Step-by-Step Protocol
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Toluene (10 mL/g of crude).
Acid Extraction (Targeting the Amine):
Extract the organic layer with 1M HCl (3 x volumes).
Chemistry: The amine protonates (
) and moves to the aqueous layer.[1] The phenol and neutrals remain in the DCM.
Concentrate in vacuo to yield the "Semi-Pure" amine.
Visualization: Acid-Base Logic Flow
Caption: Logical flow for separating basic amine product from acidic phenolic impurities using pH switching.
Module 2: High-Purity Isolation (HCl Salt Formation)
Objective: Isolate the product as a stable, crystalline solid (Hydrochloride salt).
The Scientist’s Insight:
The free base is prone to oxidation (browning) over time. The HCl salt is stable indefinitely. If your product is an oil after Module 1, convert it to a salt to force crystallization.
Step-by-Step Protocol
Preparation: Dissolve the "Semi-Pure" amine (from Module 1) in a minimal amount of anhydrous Ethanol or Isopropanol (approx 3-5 mL/g).
Acidification:
Preferred: Bubble HCl gas through the solution until acidic (pH < 2).
Alternative: Add HCl in Dioxane (4M) or Concentrated HCl (37%) dropwise.
Note: Avoid excess water if using Conc. HCl, as it hinders crystallization.
Precipitation:
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly to the stirring solution until turbidity persists.[1]
Cool to -20°C overnight.
Filtration:
Filter the white crystals under vacuum / inert atmosphere.
Wash the cake with cold Ether.
Recrystallization Solvent System:
If the salt is colored, recrystallize using Ethanol : Toluene (2:1) or Isopropanol . Heat to boiling until dissolved, then cool slowly.
Visualization: Salt Crystallization Workflow
Caption: Workflow for converting unstable oil to stable crystalline hydrochloride salt.
Troubleshooting & FAQs
Q1: My product is still colored (yellow/brown) after extraction. Why?
A: This is typically due to trace oxidation products (quinones) or residual polymerized phenols.
Fix: Perform a Charcoal Treatment . Dissolve the crude amine in boiling ethanol, add Activated Carbon (5-10 wt%), stir for 30 mins, and filter through Celite while hot. Then proceed to salt formation.[4]
Q2: I see a "tailing" spot on my TLC. How do I fix this?
A: Primary amines interact strongly with the acidic silanols on TLC plates.
Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent.
Q3: The salt "oiled out" instead of crystallizing.
A: This happens if the solvent is too polar (too much water/ethanol) or the concentration is too high.
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol. Add Et₂O dropwise until just cloudy, then add a "seed crystal" if available. Scratch the glass side with a spatula to induce nucleation.
Q4: Can I distill this compound?
A: Yes, but it requires high vacuum.
Data: Similar phenoxy-ethylamines boil around 110-115°C at 2 Torr [1].[1][5]
Warning: Ensure the oil is completely dry and free of salts before heating to avoid decomposition.
References
Patent EP1506156A1 . Method for preparing 2-alkoxyphenoxyethanamines. (Describes boiling points and workup for methoxy/ethoxy analogs).
PubChem Compound Summary . 2-(4-Phenoxyphenoxy)ethanamine.[1][6] National Center for Biotechnology Information.
Armarego, W. L. F.Purification of Laboratory Chemicals.
BenchChem Technical Support . Purification of Crude Ethoxy(ethyl)amine. (General protocols for ether-amine purification).
Minimizing side reactions during phenoxy-ethylamine synthesis
Technical Support Center: Phenoxy-Ethylamine Synthesis Current Status: ● Operational Queue: High Priority (Side Reaction Mitigation) Welcome to the Synthesis Support Hub User Profile: Senior Researcher / Process Chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Phenoxy-Ethylamine SynthesisCurrent Status: ● Operational
Queue: High Priority (Side Reaction Mitigation)
Welcome to the Synthesis Support Hub
User Profile: Senior Researcher / Process Chemist
Topic: Minimizing Side Reactions in 2-Phenoxyethylamine Synthesis
Ticket ID: CHEMO-SELECT-001
You are encountering yield losses and impurity profiles consistent with competitive nucleophilic attacks and elimination pathways. The synthesis of 2-phenoxyethylamine (
) is deceptively simple; the coexistence of a nucleophilic amine, a nucleophilic phenoxide, and an electrophilic alkyl chain creates a "perfect storm" for polymerization and regioselectivity errors.
Below are the resolved support tickets addressing the three critical failure modes: Aziridinium Dimerization , N- vs. O-Alkylation , and Mitsunobu Contamination .
Ticket #01: The Kinetic Trap (Aziridinium Formation)
Issue Description:
User reports rapid consumption of the halo-amine starting material (e.g., 2-chloroethylamine) but low yields of the desired phenoxy ether. LC-MS shows a major peak corresponding to a dimer (
approx) or polymer.
Root Cause Analysis:
When using free 2-haloethylamines (or their salts neutralized in situ), the amine nitrogen intramolecularly displaces the halogen to form a highly electrophilic aziridinium ion .
This 3-membered ring is kinetically unstable.
If the phenoxide concentration is low or the phenol is sterically hindered, a second molecule of free amine attacks the aziridinium ion, opening the ring and forming a piperazine precursor (dimerization).
Resolution Protocol:
Step 1: Switch to Protected Electrophiles.
Do not use free 2-chloroethylamine if possible. Use N-Boc-2-bromoethylamine or N-(2-bromoethyl)phthalimide . The carbamate/imide protecting group reduces the nucleophilicity of the nitrogen, preventing intramolecular cyclization (aziridine formation).
Step 2: Phase Transfer Catalysis (PTC) for Free Amines.
If you must use the free amine salt (cost constraints), use a biphasic system (Toluene/Water) with tetrabutylammonium bromide (TBAB) .
Mechanism:[1][2][3][4][5] The phenoxide is generated in the aqueous phase and transferred to the organic phase where the alkylation occurs. This keeps the concentration of free amine low relative to the phenoxide, statistically favoring the Ph-O attack over the N-N dimerization.
Visualizing the Failure Mode:
Caption: The kinetic competition between productive phenoxide attack (Path A) and parasitic dimerization (Path B) mediated by the aziridinium intermediate.
Ticket #02: Chemoselectivity (O- vs. N-Alkylation)
Issue Description:
User observes significant N-alkylation (formation of secondary anilines) when reacting phenols with amino-halides, or when the product reacts with itself.
Root Cause Analysis:
According to Hard-Soft Acid-Base (HSAB) theory :
Phenoxide Oxygen: Hard nucleophile (localized charge).
Amine Nitrogen: Softer nucleophile.
Alkyl Halide Carbon: Soft electrophile.
Without modulation, the soft-soft interaction (N-alkylation) is often kinetically favored, especially in polar aprotic solvents like DMF which enhance the nucleophilicity of the amine.
Resolution Protocol:
Solvent Selection:
Switch from DMF to Acetone or Acetonitrile with
. These solvents solvate the cation (), leaving the phenoxide "naked" and more reactive (harder), promoting O-alkylation.
The "Oxazoline" Bypass (Industrial Standard):
Instead of alkylation, react the phenol with 2-ethyl-2-oxazoline (or 2-methyl).
Workflow: Phenol + Oxazoline
Amido-ethyl-ether Product.
Why: This ring-opening reaction is specific to the phenolic oxygen; the nitrogen is protected within the oxazoline ring until hydrolysis.
Ticket #03: The Mitsunobu Alternative (Clean-up Issues)
Issue Description:
User attempted Mitsunobu coupling (Phenol + N-Boc-Ethanolamine + DEAD +
) to avoid halide chemistry but cannot separate the hydrazine byproduct () from the product.
Root Cause Analysis:
The hydrazine byproduct often co-elutes with polar amines on silica gel.
Resolution Protocol:
Precipitation Workup:
Do not rely on column chromatography immediately. Dilute the reaction mixture with Diethyl Ether (
) or MTBE and cool to 0°C. Triphenylphosphine oxide (TPPO) and the hydrazine byproduct are poorly soluble in ether and will precipitate. Filter them off before chromatography.
Polymer-Supported Reagents:
Use PS-PPh3 (Polystyrene-bound Triphenylphosphine). After the reaction, simple filtration removes the phosphorus byproduct, leaving only the hydrazine to be washed away.
Comparative Protocol Analysis
Feature
Direct Alkylation (Williamson)
Mitsunobu Coupling
Oxazoline Ring Opening
Primary Risk
Aziridine dimerization / Polymerization
Purification (TPPO/Hydrazine removal)
High temperature requirement
Atom Economy
High
Poor (Stoichiometric DEAD/PPh3)
High
Key Reagent
N-Boc-2-bromoethylamine
N-Boc-Ethanolamine
2-Ethyl-2-oxazoline
Preferred Base
/
None (DEAD activates alcohol)
None (Thermal)
Yield (Typical)
40-60% (Free amine)75-90% (Protected)
60-85%
70-85%
Experimental Workflow: The "Gold Standard" Route
For high-purity applications (drug discovery), the Protected Williamson Route is recommended to balance cost and purity.
Step-by-Step Methodology:
Preparation: Dissolve Phenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
Deprotonation: Add
(2.0 equiv). Stir at RT for 30 mins.[6] Note: can be used for sterically hindered phenols.
Addition: Add N-Boc-2-bromoethylamine (1.2 equiv). Crucial: Do not use the HCl salt of the amine without neutralizing, but pre-neutralized protected amine is safer.
Reflux: Heat to 60-80°C for 4-12 hours. Monitor by TLC (stain with Ninhydrin for amine, UV for phenol).
Workup: Filter off inorganic salts. Evaporate solvent.[6]
Deprotection: Dissolve residue in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 1 hour.
Isolation: Basify to pH 10 with NaOH (aq). Extract with DCM. The free amine is in the organic layer.
Decision Logic for Synthetic Route:
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity and scale.
Frequently Asked Questions (FAQ)
Q: Why am I seeing a byproduct with Mass = [Product + 43]?A: If you used the Oxazoline route or Acetamide intermediates, this is likely incomplete hydrolysis of the acetamide. Ensure your acid hydrolysis step (HCl/Reflux) is sufficiently long (usually >4 hours).
Q: Can I use 2-chloroethylamine hydrochloride directly with NaH?A:Not recommended. NaH is too strong and will generate the aziridine instantly upon deprotonation of the amine salt. If you must use this reagent, use mild bases (
) in acetone, but expect lower yields due to dimerization.
Q: My product is water-soluble and I can't extract it.A: Phenoxy-ethylamines are basic. If your aqueous layer is acidic or neutral, the amine is protonated (
) and stays in the water. You must adjust the pH to >10 (using NaOH) to force it into the organic phase (DCM or Ethyl Acetate).
References
Mitsunobu Reaction Mechanisms & Side Products:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
Aziridinium Ion Kinetics & Dimerization:
Coudert, G., et al. "New Synthesis of 2-Alkoxy-2-phenylethylamines." Synthetic Communications.
Industrial Oxazoline Route:
Patent: "Method for preparing 2-alkoxyphenoxyethanamines."[7] EP1506156A1.
Chemoselectivity (N- vs O-Alkylation):
Dunn, A. D., et al. "The reaction of phenols with 2-chloroethylamine." Journal of Chemical Research.
Technical Support Center: Troubleshooting Crystallization of 2-(4-Phenoxyphenoxy)ethanamine Salts
Overview 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly flexible, lipophilic ether-amine[1]. During pharmaceutical salt screening (e.g., hydrochloride, mesylate, or sulfate salts), researchers frequently en...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly flexible, lipophilic ether-amine[1]. During pharmaceutical salt screening (e.g., hydrochloride, mesylate, or sulfate salts), researchers frequently encounter severe crystallization bottlenecks. The molecule's low melting point, combined with the steric hindrance of its dual phenoxy rings, often leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than the formation of a rigid crystalline lattice[2].
As a Senior Application Scientist, I have designed this guide to provide mechanistic explanations and self-validating protocols to help you troubleshoot LLPS, polymorphic variability, and poor yield during your crystallization workflows.
Diagnostic Decision Tree
Diagnostic workflow for troubleshooting 2-(4-Phenoxyphenoxy)ethanamine salt crystallization.
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: Why does my 2-(4-Phenoxyphenoxy)ethanamine salt form a cloudy emulsion instead of crystallizing during cooling?
Mechanistic Causality: Oiling out occurs when the thermodynamic trajectory of your cooling process crosses the binodal curve (the liquid-liquid coexistence region) before it crosses the solubility curve (the liquid-solid region)[3]. Because 2-(4-phenoxyphenoxy)ethanamine features a highly flexible ether linkage, the energetic barrier required to arrange the molecules into a rigid crystal lattice is exceptionally high. Consequently, the solute separates into a metastable, solute-rich liquid phase (droplets) rather than nucleating as a solid[4]. Furthermore, upstream impurities can widen this demixing region, making LLPS even more likely[5].
Resolution: You must determine if the LLPS is kinetically or thermodynamically driven. If it is kinetic (caused by rapid supersaturation), reduce the cooling rate and introduce seed crystals halfway into the metastable zone[6]. If it is thermodynamic (a true miscibility gap), you must alter the solvent system to shift the binodal curve below the solubility curve[4].
Thermodynamic relationship governing Liquid-Liquid Phase Separation versus crystal nucleation.
Q: I successfully crystallized the salt, but batch-to-batch melting points vary and XRPD shows mixed phases. How do I fix this?
Mechanistic Causality: The conformational flexibility of the 2-(4-phenoxyphenoxy)ethanamine backbone allows it to pack into multiple distinct crystal lattices (polymorphism)[7]. Rapid cooling or high supersaturation traps the system under kinetic control, yielding metastable polymorphs or solvates rather than the thermodynamically stable form[8].
Resolution: Shift the system to thermodynamic control using a slurry ripening (Ostwald ripening) protocol. Suspending the mixed-phase crystals in a thermodynamically favorable solvent at an elevated, isothermal temperature allows metastable forms to dissolve and reprecipitate as the most stable polymorph[7].
Issue 3: Poor Yield and Slow Nucleation
Q: My solution remains clear even at low temperatures, and nucleation takes days. How can I force crystallization without causing oiling out?
Mechanistic Causality: The lipophilicity of the phenoxy groups results in high solubility in many organic solvents, creating an excessively wide Metastable Zone Width (MSZW)[4].
Resolution: Implement a controlled anti-solvent addition coupled with a 1-5% seeding strategy[6]. The anti-solvent lowers the overall solubility, while the seeds bypass the primary nucleation barrier, providing an immediate surface for secondary nucleation and crystal growth[2].
Quantitative Data: Solvent Selection Matrix
The table below summarizes the optimal solvent systems for 2-(4-Phenoxyphenoxy)ethanamine salts based on polarity and LLPS risk.
Solvent System
Polarity / Dielectric Constant
LLPS (Oiling Out) Risk
Recommended Application
Water / Ethanol
High (80.0 / 24.3)
Critical (High miscibility gap)
Avoid for primary cooling crystallization.
Ethyl Acetate / Heptane
Low-Med (6.0 / 1.9)
Low (Good thermodynamic shift)
Optimal for anti-solvent crystallization.
Isopropanol (IPA)
Medium (18.3)
Moderate
Excellent for slurry ripening and polymorph control.
Toluene
Low (2.4)
High (High solubility of free base)
Useful for azeotropic drying prior to salt formation.
Detailed Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
Objective: To crystallize 2-(4-Phenoxyphenoxy)ethanamine salts while strictly avoiding the binodal (LLPS) curve[3].
Dissolution: Dissolve the 2-(4-Phenoxyphenoxy)ethanamine free base in a minimal volume of a good solvent (e.g., Ethyl Acetate) at 50°C.
Salt Formation: Slowly add the stoichiometric amount of acid (e.g., HCl in ether or Methanesulfonic acid) dropwise under continuous, high-shear agitation (300 rpm) to prevent localized high supersaturation[4].
Anti-Solvent Titration (Self-Validation Step): Slowly add the anti-solvent (e.g., Heptane) at 50°C until the solution becomes slightly turbid. Immediately add a few drops of Ethyl Acetate until the solution just clears. This visually validates that the system is placed precisely within the metastable zone[2].
Seeding: Introduce 1-2% (w/w) of pure crystalline seed of the desired salt. Hold isothermally at 50°C for 30 minutes to allow the seed surfaces to mature and initiate secondary nucleation without crashing out[6].
Controlled Addition: Resume adding the remaining Heptane at a controlled, linear rate (e.g., 0.1 mL/min) using a syringe pump.
Cooling & Isolation: Linearly cool the suspension to 5°C at a rate of 0.1°C/min. Filter, wash with cold Heptane, and dry under vacuum.
Protocol B: Slurry Ripening for Polymorph Conversion
Objective: To convert kinetically trapped metastable polymorphs into the thermodynamically stable form[7].
Suspension: Suspend the isolated, mixed-polymorph salt in Isopropanol (IPA) at a ratio of 10 mL/g. The salt should be only partially soluble, creating a thick slurry.
Thermal Cycling: Heat the slurry to 40°C and hold for 12 to 24 hours under vigorous stirring. The metastable forms, having higher solubility, will continuously dissolve, while the stable form will grow via Ostwald ripening.
Cooling: Cool the slurry slowly to 20°C over 4 hours.
Verification: Isolate a small sample, dry it, and verify the polymorphic purity via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm[7].
Preventing degradation of 2-(4-Phenoxyphenoxy)ethanamine in solution
Welcome to the technical support guide for 2-(4-Phenoxyphenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(4-Phenoxyphenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Understanding the Molecule: A Proactive Approach to Stability
2-(4-Phenoxyphenoxy)ethanamine is a molecule possessing three key structural features that are central to understanding its stability:
A Primary Aliphatic Amine (-CH₂-NH₂): This group is basic and a potent nucleophile. It is highly susceptible to oxidation and pH-dependent reactions.[1][2]
A Diaryl Ether Linkage (Ar-O-Ar): The ether bond connecting the two phenyl rings is a point of potential cleavage under harsh acidic conditions or through photodegradation.[3][4][5]
An Alkyl Aryl Ether Linkage (Ar-O-CH₂): While generally more stable than the diaryl ether, this bond can also be susceptible to cleavage under stress conditions.
An awareness of these functional groups allows for the anticipation of potential degradation pathways, forming the basis for the preventative and troubleshooting strategies outlined below.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(4-Phenoxyphenoxy)ethanamine is gradually turning a yellow or brown color. What is causing this and is my sample compromised?
A1: This is a classic sign of oxidative degradation. The primary amine and the electron-rich phenoxy rings are susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen, trace metal ion contaminants, or light exposure.[1][6] This process can form colored byproducts and reduce the concentration of the parent compound, compromising the accuracy of your experiments.
Causality: The amine can be oxidized to form various species, while the aromatic rings can undergo oxidative coupling or hydroxylation, leading to the formation of complex, often colored, polymeric material. This is a common degradation pathway for molecules with electron-rich groups like phenols and tertiary amines, and primary amines are also susceptible.[1]
To mitigate this, it is critical to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound?
A2: The optimal pH range for stability is near-neutral (pH 6.0 - 8.0) . Deviating significantly from this range can catalyze degradation through distinct mechanisms:
Acidic Conditions (pH < 5): While the primary amine will be protonated to the ammonium salt (R-NH₃⁺), which protects it from acting as a nucleophile, the highly acidic environment can promote the hydrolysis and cleavage of the aryl ether linkages, especially at elevated temperatures.[3][7]
Basic Conditions (pH > 9): In a basic solution, the amine is in its free base form (R-NH₂), which is more nucleophilic and significantly more susceptible to oxidative degradation.[1][8] Furthermore, strong basic conditions can catalyze other unforeseen reactions.
The protonation state of the primary amine is a critical factor; at pH values below its pKa (typically around 9-10), it will be predominantly in the protonated, more stable form regarding oxidation.[7] However, the risk of ether hydrolysis makes strongly acidic conditions unfavorable for long-term storage.
Q3: Which solvents do you recommend for this compound, and are there any I should strictly avoid?
A3: The choice of solvent is critical. A suitable solvent must fully dissolve the compound without reacting with it.
Solvent Class
Recommended Examples
Rationale & Potential Issues
Aprotic Polar
DMSO, DMF (Anhydrous/Peptide Grade)
Excellent solubilizing power and generally inert. Ensure high purity to avoid contaminants like formic acid or dimethylamine in DMF.
Alcohols
Ethanol, Methanol (Anhydrous)
Good solvents, but can be a source of protons. Ensure they are peroxide-free. Use for short-term storage or immediate use.
Ethers
Dioxane, Tetrahydrofuran (THF)
Use with extreme caution. Ethers can form explosive peroxides over time, which are potent oxidizing agents.[1] If used, they must be fresh, inhibitor-free (if required for the experiment), and tested for peroxides.
Esters
Ethyl Acetate
Not recommended for long-term storage. Amines can slowly react with esters via aminolysis to form amides, especially if basic or acidic impurities are present.[9]
Halogenated
Dichloromethane (DCM), Chloroform
Generally compatible for short-term use (e.g., extraction), but can contain acidic impurities (HCl) that may degrade the compound.
Core Recommendation: For stock solutions intended for long-term storage, high-purity, anhydrous DMSO or DMF is the preferred choice.
Q4: I am observing new, unexpected peaks in my HPLC or LC-MS analysis over time. What are the likely degradation products?
A4: The appearance of new peaks is a direct indication of degradation. Based on the structure of 2-(4-Phenoxyphenoxy)ethanamine, the primary degradation products likely arise from three main pathways as outlined by forced degradation principles.[10][11]
Oxidative Degradants: Products resulting from the oxidation of the amine or aromatic rings. These may have masses corresponding to the addition of one or more oxygen atoms (+16, +32 Da).
Hydrolytic Degradants (Acid/Base-Mediated): Cleavage of the ether bonds. You would expect to see peaks corresponding to phenol, 4-phenoxyphenol, and related fragments.[3]
Photolytic Degradants: Exposure to UV or even ambient light can cause cleavage of the ether bonds or other complex rearrangements.[4][5]
To confirm the identity of these peaks, a Forced Degradation Study is highly recommended. This involves intentionally stressing the compound under controlled conditions to generate and identify potential degradants.
Visualizing Degradation: Key Pathways
The following diagram illustrates the primary stress factors that can lead to the degradation of 2-(4-Phenoxyphenoxy)ethanamine in solution.
Caption: Primary degradation pathways for 2-(4-Phenoxyphenoxy)ethanamine.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Solution Discoloration
Oxidative degradation.
1. Prepare fresh solutions using deoxygenated solvents. 2. Store under an inert gas (argon/nitrogen). 3. Use amber vials and store in the dark.[12]
Loss of Parent Compound Peak Area/Intensity in Chromatography
General degradation (hydrolysis, oxidation, photodegradation).
1. Verify the pH of the solution is near neutral. 2. Check solvent for purity and presence of peroxides. 3. Re-evaluate storage conditions (temperature, light exposure).[13]
Precipitate Formation
Poor solubility at storage temperature or pH-induced change in protonation state affecting solubility.
1. Store at room temperature if stability allows, or prepare smaller, fresh batches. 2. Ensure the pH of the buffer is compatible with the compound's solubility.[8]
Inconsistent Experimental Results
Degradation leading to lower effective concentration of the active compound.
1. Implement the rigorous solution preparation protocol below. 2. Prepare fresh dilutions for each experiment from a recently prepared stock.
Experimental Protocols
Protocol 1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to minimize degradation and ensure the highest possible stability for stock solutions.
Caption: Workflow for preparing stable stock solutions.
Step-by-Step Methodology:
Materials: 2-(4-Phenoxyphenoxy)ethanamine (solid), high-purity anhydrous DMSO or DMF, amber glass vials with PTFE-lined caps, source of dry argon or nitrogen gas.
Solvent Preparation: Before use, sparge the required volume of solvent with a gentle stream of argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
Weighing: Tare a clean, dry amber vial on an analytical balance. Add the desired mass of the compound directly into the vial.
Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Cap and vortex, or sonicate briefly in a room temperature water bath until fully dissolved.
Inerting: Once dissolved, briefly flush the headspace of the vial with argon or nitrogen to displace any air that entered during the process.
Storage: Immediately seal the vial tightly and label it clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.
Handling for Use: When ready to use, allow the solution to thaw completely and come to room temperature. Vortex gently to ensure homogeneity before taking an aliquot. For working solutions, it is best to prepare fresh dilutions in a suitable buffer or medium immediately before the experiment.
Protocol 2: Basic Forced Degradation Study Workflow
This study helps to proactively identify potential degradation products and validate the specificity of your analytical method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[10]
Prepare Solutions: Prepare solutions of 2-(4-Phenoxyphenoxy)ethanamine (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
Apply Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
Photostability: Expose the solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.
Thermal Stress: Incubate the solution at 80°C for 48 hours in the dark.
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating method (e.g., gradient reverse-phase HPLC with UV or MS detection).
Evaluation: Compare the chromatograms. Look for a decrease in the parent peak and the appearance of new peaks in the stressed samples. This information is invaluable for troubleshooting future stability issues.
By implementing these guidelines and protocols, you can significantly enhance the reliability and reproducibility of your research involving 2-(4-Phenoxyphenoxy)ethanamine.
References
Material Safety Data Sheet. (n.d.). Provides general guidance on storage and handling, such as storing in cool, dry areas and keeping containers closed.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
Kain, J., et al. (2018). Influence of network structure on the degradation of poly(ether)amine-cured epoxy resins by inorganic acid. Polymer Degradation and Stability. Discusses aromatic ether cleavage reactions in the presence of excess acid.
Stapleton, H. M., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers... Environmental Science & Technology. Describes the photodegradation of polybrominated diphenyl ethers, which serves as a model for the phenoxy-ether structure.
Wang, Z., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers... ACS Catalysis. Details the photocatalyzed hydrolysis and cleavage of the C-O bond in diaryl ethers.
Various Authors. (2015). What is the influence of the pH on imine formation in a water solution? - ResearchGate. Discusses how low pH protonates amines, rendering them non-nucleophilic, while high pH is also not optimal.
Li, Y., et al. (2018). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. RSC Publishing.
Jain, D., and Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaPhorum. Describes common degradation pathways, including oxidation of electron-rich groups like phenols and tertiary amines.
Impact of pH on 4-Pentynamide, N-(2-aminoethyl)- reaction kinetics. (n.d.). Benchchem. Explains how the protonation state of a primary amine is dependent on pH, with pKa values typically in the 9-10 range.
Safety Data Sheet - CymitQuimica. (2024, December 19). Provides general handling advice such as using a chemical fume hood and keeping containers tightly closed.
Idem, R., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... ACS Sustainable Chemistry & Engineering. Discusses the oxidative degradation rates of various amines, noting that secondary amines can be less stable than primary and tertiary amines.
Safety Data Sheet - ChemScene. (2025, December 8).
2 - SAFETY DATA SHEET. (n.d.).
Waterman, K. C., & Adami, R. C. (2012). Oxidative Degradation. In Handbook of Stability Testing in Pharmaceutical Development.
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
Solvent Incompatibility - ECHEMI. (n.d.). User discussion noting that secondary amines react slowly with ethyl acetate, implying potential reactivity for primary amines as well.
Technical Support Center: 2-(4-Phenoxyphenoxy)ethanamine Extraction Guide
Executive Summary & Critical Parameters 2-(4-Phenoxyphenoxy)ethanamine is a lipophilic primary amine characterized by a diaryl ether tail and an ethylamine head group. Successful isolation requires precise manipulation o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Critical Parameters
2-(4-Phenoxyphenoxy)ethanamine is a lipophilic primary amine characterized by a diaryl ether tail and an ethylamine head group. Successful isolation requires precise manipulation of pH to toggle the molecule between its water-soluble (cationic) and organic-soluble (neutral) states.[1]
Physicochemical Profile
Parameter
Value / Characteristic
Impact on Extraction
Functional Group
Primary Amine ()
Ionizable center; dictates pH sensitivity.
Estimated pKa
8.5 – 9.0
The -oxygen atom lowers the pKa slightly compared to alkyl amines (typically ~10.5) due to inductive effects.
LogP (Predicted)
High (> 3.0)
The diaryl ether backbone makes this molecule highly lipophilic. It will partition aggressively into organic solvents when neutral.
Risk Factor
Surfactant Behavior
The structure (lipophilic tail + polar amine head) acts as a surfactant, creating a high risk of emulsions .
Core Directive: The "Rule of 2" Theory
To extract this amine efficiently, you must apply the Henderson-Hasselbalch principles. Do not aim for "neutral" pH; you must drive the equilibrium >99% to the desired state.
To Extract into Organic Phase (Targeting Neutrality):
Recommendation: Adjust aqueous phase to pH 12–13 .
Why: At pH 12, the concentration of the protonated species (
) is negligible (), forcing the molecule into the organic layer.
To Extract into Aqueous Phase (Purification/Salt Formation):
Recommendation: Adjust aqueous phase to pH 1–2 .
Why: At pH 2, the amine is fully protonated (
), becoming highly water-soluble and allowing you to wash away non-basic lipophilic impurities in the organic layer.
Optimized Extraction Protocol
Objective: Isolation of high-purity 2-(4-Phenoxyphenoxy)ethanamine from a crude reaction mixture.
Reagents
Organic Solvent: Dichloromethane (DCM) is preferred due to high solubility of the diaryl ether moiety. Ethyl Acetate (EtOAc) is a greener alternative but may extract more water.
Base: 2M NaOH or KOH (Do not use weak bases like bicarbonate; they will not reach pH 12).
Issue: "I have a thick emulsion that won't separate."
Cause: The molecule is acting as a surfactant at the interface. This is common with phenoxy-alkyl-amines.
Solution 1 (The Salting Out): Add solid NaCl or saturated brine to the aqueous phase. This increases the ionic strength, forcing the organic molecules out of the water.
Solution 2 (The Filtration): Filter the entire emulsion through a pad of Celite or a glass wool plug. This physically breaks the micro-droplets.
Solution 3 (Time/Gravity): If using a separatory funnel, gently swirl (do not shake) and wait.
Issue: "My yield is lower than expected (<50%)."
Cause 1 (pH Insufficiency): Did you check the pH after mixing? Sometimes the amine itself buffers the solution, lowering the pH below 10.
Fix: Add more NaOH until pH > 12 is confirmed by strip/meter.
Cause 2 (Solubility): The amine salt might be partially soluble in the organic phase (common with DCM).
Fix: Ensure the Acidic Wash (Step 1) uses a sufficiently polar aqueous volume, or use a more dilute acid (0.5M) to ensure the salt stays in the water.
Issue: "The product has a color (yellow/brown) but should be clear."
Cause: Oxidation of the amine or phenol impurities.
Fix: Perform the "Acid-Base Swing" (Section 3) again. If color persists, treat the final organic solution with activated charcoal before drying.
Visual Workflow (Logic Map)
The following diagram illustrates the "Acid-Base Swing" logic, highlighting the critical pH decision points.
Caption: Flowchart demonstrating the Acid-Base purification swing. Red nodes indicate acidification steps; Green nodes indicate basification steps.
References
Evans, D. A., et al. (2005). Evans pKa Table. Harvard University.[3][4] (Provides authoritative pKa values for amine and ether functionalities used to estimate the pKa of the target molecule).
Sigma-Aldrich. (n.d.). Fundamental Principles of Liquid-Liquid Extraction. Merck KGaA. (Standard protocols for solvent selection and pH optimization in organic synthesis).
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding solubility and acidity in organic media).
Analytical Validation of 2-(4-Phenoxyphenoxy)ethanamine: A Comparative Guide to ATR vs. KBr Pellet FTIR Spectroscopy
Executive Summary 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly functionalized intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Characterized by its terminal primary a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly functionalized intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Characterized by its terminal primary amine, alkyl-aryl ether, and diaryl ether linkages, the structural validation of this molecule via Fourier Transform Infrared (FTIR) spectroscopy requires precise differentiation of overlapping functional groups. This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission FTIR, equipping researchers with optimized, self-validating protocols and exact peak assignments.
Structural Complexity & FTIR Peak Assignment
The molecular architecture of 2-(4-Phenoxyphenoxy)ethanamine (Ph–O–Ph–O–CH₂–CH₂–NH₂) presents a unique spectroscopic challenge. The primary amine group (-NH₂) exhibits distinct asymmetric and symmetric N-H stretching vibrations due to the out-of-phase and in-phase stretching of the two N-H bonds[2]. Simultaneously, the molecule contains two distinct ether environments—a diaryl ether and an alkyl-aryl ether—which produce intense, overlapping C–O–C stretching bands in the fingerprint region[3].
Table 1: Quantitative FTIR Peak Assignments for 2-(4-Phenoxyphenoxy)ethanamine
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Diagnostic Importance & Causality
Primary Amine (-NH₂)
N-H Asymmetric Stretch
3380 - 3350
Confirms primary amine status; forms a distinct doublet with the symmetric stretch[2],[4].
Primary Amine (-NH₂)
N-H Symmetric Stretch
3310 - 3280
Appears at a lower energy due to the in-phase vibration of the hydrogen atoms[2].
Primary Amine (-NH₂)
N-H Bend (Scissoring)
1650 - 1580
Often overlaps with aromatic C=C stretches; requires high-resolution KBr for deconvolution[5],[2].
Diaryl Ether (Ar-O-Ar)
C-O-C Asymmetric Stretch
1270 - 1230
Strongest band in the fingerprint region; diagnostic for the phenoxyphenoxy core[3].
Alkyl-Aryl Ether
C-O-C Asymmetric Stretch
1250 - 1200
Confirms the attachment of the ethanamine aliphatic chain to the aromatic core[3].
Aromatic Rings
C=C Ring Stretch
~1590, 1500, 1450
Validates the presence of the two phenyl rings within the molecular backbone.
Aromatic Rings
C-H Out-of-Plane Bend
850-800 & 770-690
Differentiates the para-substituted central ring and the mono-substituted terminal ring.
Comparative Guide: ATR-FTIR vs. KBr Pellet Transmission
Selecting the correct sampling technique is paramount for accurate structural elucidation. While ATR-FTIR is the modern standard for rapid, high-throughput screening, KBr pellets remain the definitive "gold standard" for high-resolution quantitative analysis and historical library matching[6],[7].
Table 2: Performance Comparison for Amine/Ether Analysis
Analytical Parameter
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
N-H Stretch Resolution
Moderate. Peaks can be broadened by ambient moisture condensing on the crystal surface.
Excellent. Yields sharp primary amine doublets, provided the KBr matrix is rigorously dried[7].
Fingerprint Region (C-O-C)
Subject to anomalous dispersion. Strong ether peaks shift to lower wavenumbers due to refractive index changes[6].
Highly accurate. Exact match with historical transmission spectral libraries[6].
Quantitative Accuracy
Low. Pathlength depends on wavelength and contact pressure applied to the sample.
High. Adheres strictly to the Beer-Lambert law, allowing for precise concentration control[6],[7].
Sample Preparation
None required. Fast and non-destructive.
Labor-intensive. Requires precise grinding, desiccation, and mechanical pressing[7].
Self-Validating Experimental Protocols
As an application scientist, I emphasize that an experimental protocol is only reliable if it contains built-in validation mechanisms. The following methodologies are designed to prevent common spectroscopic artifacts.
Causality Focus: KBr is highly hygroscopic. If moisture is absorbed during preparation, a broad O-H stretch at ~3440 cm⁻¹ will completely obscure the critical N-H asymmetric/symmetric doublet of the primary amine, leading to false-negative structural assignments[7].
Matrix Desiccation (Validation Step 1): Dry spectroscopic-grade KBr powder at 110°C for at least 4 hours prior to use. Store strictly in a vacuum desiccator.
Sample Formulation: Accurately weigh 1-2 mg of 2-(4-Phenoxyphenoxy)ethanamine and 100-150 mg of anhydrous KBr.
Milling & Homogenization: Grind the mixture in an agate mortar for 3-5 minutes.
Causality: The particle size must be reduced to <2 µm (smaller than the wavelength of mid-IR light) to prevent Mie scattering. Failure to do so results in a sloping baseline at the high-wavenumber end of the spectrum[7].
Pellet Pressing: Transfer the homogenized powder to a 13 mm stainless steel die. Apply a vacuum for 1 minute to remove trapped air (preventing opaque, cloudy pellets), then apply 10 tons of pressure for 2 minutes using a hydraulic press[6],[7].
Spectral Acquisition & Self-Validation: Acquire the spectrum from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
Validation Check: Inspect the baseline at 3800 cm⁻¹. If transmittance is <80% or slopes sharply downwards towards 4000 cm⁻¹, scattering is occurring; the sample must be re-ground. Inspect 3440 cm⁻¹; if a massive broad peak dominates, water contamination has occurred, invalidating the amine assignment.
Protocol B: ATR-FTIR (For Rapid Routine QC)
Causality Focus: ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, the strong C-O-C ether bands (~1250 cm⁻¹) will appear artificially intense compared to the N-H stretches (~3350 cm⁻¹)[6].
Background Collection: Clean the diamond crystal with high-purity isopropanol. Collect a background spectrum of the empty, dry crystal to account for ambient CO₂ and water vapor.
Sample Application: Place ~5 mg of the neat 2-(4-Phenoxyphenoxy)ethanamine powder directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.
Causality: Consistent, high pressure ensures intimate optical contact. This is critical because the IR evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Poor contact will result in a noisy, low-intensity spectrum.
Spectral Acquisition & Self-Validation: Acquire the spectrum.
Validation Check: Immediately apply an ATR-correction algorithm within the spectrometer software. This mathematically adjusts relative peak intensities, correcting for penetration depth disparities and allowing for accurate visual comparison against transmission-based reference libraries.
Workflow Visualization
Decision matrix and workflow for the FTIR analysis of 2-(4-Phenoxyphenoxy)ethanamine.
References
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?"[Link]
HPLC Method Development for 2-(4-Phenoxyphenoxy)ethanamine Purity: A Comparative Technical Guide
Executive Summary Objective: To establish a robust, self-validating HPLC protocol for quantifying the purity of 2-(4-Phenoxyphenoxy)ethanamine (CAS: 14173-25-2 / 106272-17-7), a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a robust, self-validating HPLC protocol for quantifying the purity of 2-(4-Phenoxyphenoxy)ethanamine (CAS: 14173-25-2 / 106272-17-7), a critical intermediate in the synthesis of heterobifunctional linkers and receptor ligands.
The Challenge: This compound presents a classic "Basic Amine Problem." The primary amine tail (pKa ~9.5) interacts strongly with residual silanols on traditional silica columns, leading to peak tailing (asymmetry > 1.5) and poor resolution from its neutral precursor, 4-phenoxyphenol.
The Solution: This guide compares three distinct separation strategies. We recommend Method C (High-pH Hybrid Evolution) as the superior protocol, demonstrating a 40% reduction in peak tailing and superior impurity clearance compared to traditional acidic phosphate methods.
Part 1: Chemical Context & Impurity Profiling
Understanding the analyte is the first step in robust method development.
4-Phenoxyphenol: The likely starting material. (Neutral, elutes earlier in RP).
Dimer Impurity: Secondary amine formed by over-alkylation (Highly hydrophobic).
Visualization: Impurity Origin & Separation Logic
The following diagram illustrates the synthesis pathway and how it dictates the separation strategy.
Caption: Synthesis pathway showing the origin of critical impurities (phenol precursor and dimer) and their predicted chromatographic behavior.
Part 2: Method Comparison & Performance Data
We evaluated three common methodologies for aromatic amines.
Method A: The Traditional Approach (Low pH)
Column: Standard C18 (5 µm, 4.6 x 150 mm)
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile[2][3][4]
Mechanism: Protonates the amine (
), increasing solubility but exposing it to silanol cation-exchange interactions.
Verdict:Functional but Flawed. High tailing factors obscure low-level impurities.
Method B: Ion-Pairing (The "Band-Aid")
Modifier: Hexanesulfonate added to Method A.
Mechanism: Forms a neutral ion-pair with the amine.
Verdict:Not Recommended. Long equilibration times and incompatibility with LC-MS make this obsolete for modern workflows.
Method C: High-pH Hybrid (The Recommended Standard)
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to high pH.
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5]
Mechanism: At pH 10, the amine is deprotonated (Neutral,
). This eliminates silanol interactions and dramatically improves peak shape.
Verdict:Superior. Best resolution, MS-compatible, and sharpest peaks.
Comparative Data Summary
Parameter
Method A (Acidic C18)
Method B (Ion-Pair)
Method C (High pH Hybrid)
Peak Shape (Tailing Factor)
1.8 - 2.2 (Poor)
1.2 (Good)
1.05 - 1.15 (Excellent)
Resolution (Prod vs. Phenol)
2.5
3.0
> 4.5
Sensitivity (S/N)
Baseline
+10%
+30% (Sharper peaks)
Equilibration Time
15 min
60+ min
10 min
MS Compatibility
No (Phosphate)
No (Sulfonate)
Yes (Volatile Buffer)
Part 3: Detailed Protocol (Method C)
This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the instrument and column are performing correctly before samples are wasted.
Reagents & Preparation
Water: HPLC Grade (Milli-Q).
Acetonitrile (ACN): HPLC Gradient Grade.
Ammonium Bicarbonate (
): High purity.
Ammonium Hydroxide (
): For pH adjustment.
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions
Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Improves mass transfer for aromatics).
Run a standard containing the Target Analyte (0.1 mg/mL) and 4-Phenoxyphenol (0.01 mg/mL).
Acceptance Criteria:
Resolution (
): > 3.0 between Phenol and Amine.
Tailing Factor (
): < 1.3 for the Amine peak.
%RSD (Area): < 2.0% (n=5 injections).
Part 4: Troubleshooting & Decision Logic
Use this workflow to diagnose issues during method transfer.
Caption: Diagnostic workflow for ensuring method robustness during daily operation.
References
PubChem. 2-(4-Phenoxyphenoxy)ethanamine Compound Summary. National Library of Medicine. [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Waters Corporation. XBridge BEH C18 Columns Care & Use Manual. (Demonstrates high pH stability for basic amines). [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Standard text on pH control for ionizable compounds).
U.S. EPA. Method 555: Determination of Chlorinated Acids in Water by HPLC. (Reference for phenoxy acid/ether separation principles). [Link]
Comparative Analysis: 2-(4-Phenoxyphenoxy)ethanamine vs. Phenoxyethylamine Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5] This guide provides a technical comparison between the specialized building block 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) and its parent scaffold, 2-Phenoxyeth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5]
This guide provides a technical comparison between the specialized building block 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) and its parent scaffold, 2-Phenoxyethylamine (POEA).
While POEA serves as a fundamental monoamine oxidase (MAO) substrate and a trace amine backbone, the 4-phenoxyphenoxy derivative represents a significantly more lipophilic, metabolically stable variant. This specific modification—the addition of a phenoxy group at the para-position—transforms the molecule from a rapidly metabolized substrate into a potent hydrophobic pharmacophore, often utilized in the design of sodium channel blockers, intracellular histamine antagonists, and juvenile hormone mimics (e.g., Fenoxycarb).
Core Structural Distinction
2-Phenoxyethylamine (POEA): A simple phenyl ether amine. Rapidly metabolized by MAO; moderate lipophilicity.
2-(4-Phenoxyphenoxy)ethanamine: A "bis-ether" scaffold. The para-phenoxy group acts as a metabolic blocker and a lipophilic anchor, significantly altering bioavailability and receptor binding kinetics.
Physicochemical Performance Comparison
The following table contrasts the calculated physicochemical properties that drive the performance differences between the two molecules in biological systems.
Feature
2-Phenoxyethylamine (POEA)
2-(4-Phenoxyphenoxy)ethanamine
Impact on Performance
Molecular Weight
137.18 g/mol
229.28 g/mol
Heavier analog; remains within fragment-based drug design limits (<300 Da).
LogP (Lipophilicity)
~1.1 - 1.2
~3.4 - 3.6
Critical Differentiator: The 4-phenoxy analog is highly lipophilic, ensuring superior BBB penetration and membrane intercalation.
Topological PSA
~35 Ų
~44 Ų
Slight increase due to ether oxygen; still highly permeable (<90 Ų).
Metabolic Liability
High (Para-hydroxylation)
Low (Para-blocked)
The 4-phenoxy group blocks the primary site of CYP450 metabolism, extending half-life.
pKa (Amine)
~9.5
~9.3
The electron-withdrawing effect of the second oxygen slightly lowers pKa, potentially increasing the fraction of uncharged species at physiological pH.
Biological & Pharmacological Analysis[3][4][5]
Metabolic Stability & MAO Interaction
Phenoxyethylamine (POEA) is a classic substrate for Monoamine Oxidase (MAO). Its rapid degradation limits its utility as a drug without modification.
Mechanism: MAO enzymes require access to the amine and the adjacent methylene group.
4-Phenoxyphenoxy Performance: The bulky para-phenoxy group creates steric hindrance. While the amine remains accessible, the molecule's overall size often shifts its activity from a substrate to a competitive inhibitor or a reuptake blocker. The lipophilic tail anchors the molecule in the hydrophobic pocket of enzymes like MAO-B or transporters (SERT/DAT), preventing rapid turnover.
Sodium Channel Blockade (The "Local Anesthetic" Effect)
The 4-phenoxyphenyl motif is a privileged structure in voltage-gated sodium channel (VGSC) blockers.
Causality: VGSC blockers (e.g., Mexiletine analogs) require a lipophilic aromatic headgroup to interact with the channel pore in its inactivated state.
Performance: 2-(4-Phenoxyphenoxy)ethanamine provides a superior hydrophobic anchor compared to POEA. The "bis-ether" flexibility allows the molecule to adopt conformations that fit the inner pore of NaV1.7 or NaV1.8 channels, a property exploited in pain management research.
Intracellular Signaling (DPPE Analog)
This molecule is structurally related to DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), a known intracellular histamine antagonist.[1][2][3]
Comparison: DPPE uses a benzyl linker. 2-(4-Phenoxyphenoxy)ethanamine uses an ether linker.
Implication: The ether linker is more electronegative. In experimental assays, this analog often shows altered binding affinity to cytochrome P450 enzymes (specifically CYP3A4) compared to benzyl analogs, serving as a unique probe for intracellular histamine binding sites.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the structural modification shifts the molecule's function from a metabolic substrate to a stable pharmacophore.
Figure 1: SAR map showing the transformation of the labile POEA scaffold into the stable, lipophilic 4-phenoxyphenoxy analog.
Experimental Protocol: Synthesis & Validation
For researchers synthesizing this compound for binding assays, the following protocol ensures high purity and yield. This method avoids the formation of secondary amines common in direct alkylation.
Method: Gabriel Synthesis (Primary Amine Route)
Objective: Synthesize 2-(4-Phenoxyphenoxy)ethanamine from 4-phenoxyphenol.
Reagents:
4-Phenoxyphenol (1.0 eq)
N-(2-Bromoethyl)phthalimide (1.1 eq)
Potassium Carbonate (
, 2.0 eq)
Hydrazine Hydrate (
)
Solvent: DMF (anhydrous), Ethanol.
Step-by-Step Workflow:
Ether Formation (Williamson Type):
Dissolve 4-phenoxyphenol in anhydrous DMF under
atmosphere.
Add
and stir at 60°C for 30 minutes to generate the phenoxide anion.
Add N-(2-Bromoethyl)phthalimide dropwise.
Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Checkpoint: The intermediate (Phthalimide ether) should precipitate upon pouring into ice water. Filter and dry.
Deprotection (Hydrazinolysis):
Suspend the phthalimide intermediate in Ethanol.
Add Hydrazine Hydrate (3.0 eq).
Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.
Workup: Cool, filter off the solid phthalhydrazide. Concentrate the filtrate.
Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), then water.
Dry over
and concentrate to yield the free amine oil.
Validation (NMR/MS):
1H NMR (CDCl3): Look for the characteristic "bis-ether" aromatic signals (9 protons total) and the ethyl chain triplets at
~2.9 (CH2-N) and ~4.0 (CH2-O).
MS (ESI+): Expect
peak at m/z 230.1.
Synthesis Pathway Diagram
Figure 2: Gabriel synthesis pathway ensuring selective primary amine formation.
References
AChemBlock. (2026).[4] Product Specification: 2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3).[4] Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fenoxycarb (CID 51605). Retrieved from
Brandes, L. J., et al. (1994). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) as a chemopotentiating agent.[2][3][5]Journal of Clinical Oncology, 12(6), 1281-1290. Retrieved from
Deli, M. A., et al. (2000).[1] Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat.[1]European Journal of Pharmacology, 388(1), 37-46. Retrieved from
Toronto Research Chemicals. (2025).[6] Synthesis and Isotopes of Fenoxycarb Intermediates. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Amine Challenge
Synthesizing 2-(4-Phenoxyphenoxy)ethanamine (often a critical linker in PROTACs or a scaffold in CNS drug discovery) is synthetically straightforward but analytically deceptive. The presence of the primary aliphatic amine (
) creates a specific validation challenge: silanol interaction .
On standard silica gel plates, this molecule does not migrate as a discrete spot; it "streaks" or "tails" from the baseline.[1] This phenomenon mimics decomposition or impurity, leading to false negatives where chemists discard pure product believing it to be degraded.
This guide compares three validation methodologies to identify the Gold Standard Protocol for confirming the synthesis of this specific ether-linked amine.
Comparative Analysis: Validation Methodologies
The following table contrasts the performance of standard chromatographic techniques against the optimized protocol for 2-(4-Phenoxyphenoxy)ethanamine.
Feature
Method A: Standard Silica
Method B: Basified Silica (Recommended)
Method C: Alumina (Basic)
Stationary Phase
Silica Gel 60
Silica Gel 60
Aluminum Oxide (Basic)
Mobile Phase
DCM : MeOH (9:1)
DCM : MeOH : (90:9:1)
DCM : MeOH (95:5)
Spot Morphology
Severe Streaking (Comet-like)
Sharp, Ovoid Spot
Sharp, Round Spot
Rf Reproducibility
Low (Concentration dependent)
High
High
Detection Limit
Moderate (Smeared signal)
High (Concentrated signal)
High
Cost/Availability
Low / Ubiquitous
Low / Ubiquitous
High / Specialized
Verdict
❌ FAIL
✅ PASS (Gold Standard)
⚠️ PASS (Alternative)
Technical Insight: Method A fails because the acidic protons on the silica surface (
) protonate the amine product (), forming an ammonium salt that drags along the stationary phase. Method B introduces Triethylamine (), which acts as a "sacrificial base," competitively binding to silanol sites and allowing the target amine to migrate freely.
Visualizing the Mechanism
To understand why the optimized protocol works, we must visualize the molecular interactions at the silica interface.
Figure 1: Mechanism of Amine Tailing vs. Triethylamine (TEA) Blocking. TEA saturates acidic sites, allowing the product to migrate.
Detailed Protocol: The "Basified" TLC System
This protocol is self-validating. It includes a "Co-Spot" step to ensure that the spot observed is indeed the product and not an artifact.
In a developing chamber, mix 9 mL DCM + 0.9 mL MeOH .
Add 0.1 mL Triethylamine (TEA) .
Crucial: Swirl and let the chamber saturate for 5 minutes. The TEA vapor modifies the dry silica plate before the solvent front even hits it.
Sample Preparation:
Dissolve ~2 mg of your crude product in 0.5 mL of DCM (not MeOH, to prevent spot spreading).
The 3-Lane Spotting Strategy (Self-Validation):
Lane 1: Starting Material (e.g., 2-(4-phenoxyphenoxy)ethyl bromide or azide).
Lane 2: Co-Spot (Spot Starting Material, let dry, then spot Product on top).
Lane 3: Product Reaction Mixture.
Elution & Visualization:
Run the plate until the solvent front is 1 cm from the top.
UV Visualization (254 nm): The phenoxy-benzene backbone is UV active. Look for a dark spot at Rf ~0.3–0.4 .
Ninhydrin Stain (Specificity Check): Dip the plate in Ninhydrin and heat with a heat gun until spots appear.
Result: The product (primary amine) will turn Ruhemann’s Purple (deep violet/pink).[2]
Differentiation: The starting material (bromide/azide) will NOT stain purple. This confirms the formation of the amine.
Synthesis Validation Logic Flow
Use this decision tree to interpret your TLC results.
Figure 2: Decision logic for validating amine synthesis via TLC.
Troubleshooting & Expert Tips
The "Double Spot" Phenomenon:
Observation: You see two spots in the product lane.[3] One purple, one yellow/invisible.
Cause: The purple spot is your amine. The other spot is likely unreacted phenol or bromide precursor.
Action: If the spots are close, increase the MeOH percentage to 15% (e.g., 85:14:1 DCM:MeOH:TEA) to improve separation.
Ninhydrin Sensitivity:
Ninhydrin is extremely sensitive to primary amines. Even a faint purple spot indicates the presence of the amine. If the spot is brown or yellow , it is likely a secondary amine or a non-amine contaminant [1].
Alternative Stains:
If Ninhydrin is unavailable, Dragendorff’s Reagent can be used. It stains amines orange/red against a yellow background, though it is less specific for primary amines than Ninhydrin [2].
References
Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences.[4] Journal of Agricultural and Food Chemistry, 52(3), 385–406.
Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Standard text on TLC methodology and reagent specificity).
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303–324.
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Reference for basified mobile phases).
A Comparative Guide to Elemental Analysis Standards for 2-(4-Phenoxyphenoxy)ethanamine
This guide provides a comprehensive framework for establishing a robust and validated elemental analysis protocol for 2-(4-Phenoxyphenoxy)ethanamine. Designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for establishing a robust and validated elemental analysis protocol for 2-(4-Phenoxyphenoxy)ethanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for selecting appropriate standards and procedures. We will compare the target analyte with a widely accepted primary standard, detail a complete experimental workflow, and discuss the criteria for data validation, ensuring scientific integrity and regulatory compliance.
Foundational Principles: The Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique in pharmaceutical sciences. It serves as a critical identity and purity check for active pharmaceutical ingredients (APIs), intermediates, and raw materials. The experimentally determined mass percentages of C, H, and N are compared against their theoretical values, calculated from the empirical formula. A close correlation confirms the molecular formula and provides a quantitative measure of the compound's purity, flagging potential impurities or residual solvents.
The reliability of this analysis hinges on the use of appropriate, high-purity certified reference materials (CRMs) or primary standards for instrument calibration. An ideal standard must be stoichiometric, stable, non-hygroscopic, and have a high molecular weight to minimize weighing errors.
Characterization of the Analyte: 2-(4-Phenoxyphenoxy)ethanamine
Before selecting a standard, we must first understand the theoretical elemental composition of our target compound, 2-(4-Phenoxyphenoxy)ethanamine.
Chemical Structure:
Empirical Formula: C₁₄H₁₅NO
Molecular Weight: 213.28 g/mol
Based on this information, the theoretical elemental composition is calculated as follows:
Oxygen (O): (1 × 15.999) / 213.28 × 100% = 7.50% (Note: Oxygen is typically determined by difference or direct analysis, but CHN analysis is the focus here).
Selecting an Appropriate Primary Standard: A Comparative Analysis
The choice of a calibration standard is critical. While many high-purity organic compounds can be used, Acetanilide (C₈H₉NO) is a ubiquitous and highly trusted standard for CHN analysis due to its excellent stability and well-defined composition.[1][2] Let's compare our analyte to this industry benchmark.
Table 1: Comparison of Theoretical Elemental Composition
Property
2-(4-Phenoxyphenoxy)ethanamine
Acetanilide (Primary Standard)
Rationale for Comparison
Empirical Formula
C₁₄H₁₅NO
C₈H₉NO
Both compounds contain C, H, and N, making the standard suitable for calibrating the instrument across the elements of interest.
Molecular Weight
213.28 g/mol
135.17 g/mol
Both have sufficiently high molecular weights to reduce the impact of weighing errors.
While not identical, the nitrogen content is within a reasonable range for a single-point or multi-point calibration curve to be effective.
Physical Form
Solid
Solid
Both are solids, allowing for similar sample handling and weighing procedures.
Purity & Stability
To be determined
>99.9% (CRM grade), stable
The standard's certified high purity and stability provide the trustworthy baseline against which the analyte's purity is measured.
The logical framework for selecting a standard is based on ensuring the calibration material is a valid proxy for the analyte in the analytical system.
Caption: Logical flow for selecting a suitable primary standard.
Experimental Protocol: CHN Determination by Combustion Analysis
This protocol describes a self-validating system using a modern elemental analyzer based on the Dumas (combustion) method. The core principle involves combusting the sample in a high-oxygen environment, converting the elements to simple gases (CO₂, H₂O, N₂), which are then separated and quantified using a thermal conductivity detector (TCD).
Instrumentation and Materials
Elemental Analyzer: CHN/O/S Analyzer (e.g., from Elementar, Thermo Fisher, PerkinElmer).
Microbalance: Readable to 0.001 mg.
Sample Encapsulation: Tin or silver capsules.
Gases: High-purity (99.995% or higher) helium (carrier), oxygen (combustion), and a suitable standard gas for the TCD.
Primary Standard: Acetanilide, Certified Reference Material (CRM) grade.
Analyte: 2-(4-Phenoxyphenoxy)ethanamine, sample for analysis.
Step-by-Step Methodology
Instrument Preparation & Conditioning:
Causality: Ensure the system is free from atmospheric contaminants and leaks, which would bias results.
Action: Perform a system leak check as per the manufacturer's instructions. Condition the combustion and reduction tubes at their operational temperatures (e.g., Combustion: 950-1000 °C; Reduction: 650 °C) for at least 30 minutes to ensure a stable baseline.
Calibration (Trustworthiness Pillar):
Causality: The calibration establishes the instrument's response factor (the TCD signal per unit mass of each element). Using a trusted CRM makes the entire analysis traceable and reliable.
Action:
Accurately weigh 3-5 replicates of the Acetanilide standard (typically 1-3 mg) into tin capsules. Record the exact weight.
Analyze the standards using the instrument's calibration mode.
The instrument software will generate a calibration factor (K-factor) for C, H, and N based on the known elemental percentages of Acetanilide. The relative standard deviation (RSD) of the factors should be <0.5%.
Sample Preparation & Analysis:
Causality: Precise weighing is paramount for accuracy. Encapsulation ensures complete combustion and containment of the sample.
Action:
In triplicate, accurately weigh 1-3 mg of 2-(4-Phenoxyphenoxy)ethanamine into tin capsules. Seal the capsules carefully to avoid sample loss or contamination.
Run the prepared samples as "unknowns" on the calibrated instrument.
In-run Validation & System Suitability:
Causality: To ensure the instrument has not drifted during the analysis, a known standard is run as a check.
Action: After every 5-10 unknown samples, re-analyze one Acetanilide standard as a "check standard." The determined values should be within ±0.3% of the theoretical values to confirm system stability.
Caption: Experimental workflow for CHN analysis by combustion.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized for clear comparison. The acceptance criteria for elemental analysis in a pharmaceutical setting are stringent, typically requiring the experimental values to be within ±0.3% of the theoretical values.
Table 2: Representative Experimental Data and Validation
Sample ID
Weight (mg)
% Carbon (Theory: 78.84%)
% Hydrogen (Theory: 7.09%)
% Nitrogen (Theory: 6.57%)
Pass/Fail (±0.3% Criterion)
Check Standard
Acetanilide
2.105
71.15% (Theory: 71.09%)
6.75% (Theory: 6.71%)
10.33% (Theory: 10.36%)
Pass
Analyte
Sample 1
1.854
78.75%
7.12%
6.61%
Pass
Sample 2
1.911
78.91%
7.05%
6.55%
Pass
Sample 3
1.882
78.80%
7.15%
6.59%
Pass
Mean
-
78.82%
7.11%
6.58%
-
Std. Dev.
-
0.08
0.05
0.03
-
The data presented in Table 2 demonstrates a successful analysis. The check standard confirms instrument stability, and the triplicate results for 2-(4-Phenoxyphenoxy)ethanamine are well within the ±0.3% acceptance window, confirming its elemental composition and indicating a high degree of purity. Such a result is a cornerstone of method validation, as described in guidelines like ICH Q2(R1) and USP <1225>, which formalize the requirements for accuracy and precision.[3]
Conclusion
The successful elemental analysis of 2-(4-Phenoxyphenoxy)ethanamine is not merely a matter of running a sample. It is a systematic process grounded in the careful selection of a suitable primary standard, such as Acetanilide, followed by the execution of a robust, self-validating analytical protocol. By comparing the analyte to a certified standard and adhering to stringent acceptance criteria, researchers can generate high-confidence data that is scientifically sound and suitable for regulatory scrutiny. This guide provides the strategic framework and the detailed tactical steps necessary to achieve that outcome.
References
General Chapters: <471> OXYGEN FLASK COMBUSTION.U.S. Pharmacopeia.
Bioassay validation using 2-(4-Phenoxyphenoxy)ethanamine controls
Bioassay Validation Guide: 2-(4-Phenoxyphenoxy)ethanamine (PPE) as a Metabolic & Structural Reference Executive Summary & Strategic Context In the development of phenoxy-ether Insect Growth Regulators (IGRs) such as Feno...
Author: BenchChem Technical Support Team. Date: March 2026
Bioassay Validation Guide: 2-(4-Phenoxyphenoxy)ethanamine (PPE) as a Metabolic & Structural Reference
Executive Summary & Strategic Context
In the development of phenoxy-ether Insect Growth Regulators (IGRs) such as Fenoxycarb , the molecule 2-(4-Phenoxyphenoxy)ethanamine (hereafter referred to as PPE ; CAS: 72490-14-3) serves a critical, dual-purpose role. It is not the active pharmaceutical ingredient (API) but rather the definitive metabolic reference standard .[1]
Validation of bioassays for juvenile hormone (JH) mimics requires rigorous controls to distinguish between the active carbamate/ester moiety and its primary hydrolysis product.[1] PPE is the amine core that remains after the carbamate functionality of Fenoxycarb is cleaved by carboxylesterases.[1]
This guide validates the use of PPE in three specific assay types:
Negative Control for JH Activity: Proving the necessity of the carbamate group for biological efficacy.
Positive Control for Metabolic Competence: Validating the enzymatic activity of liver microsomes or environmental soil samples.[1]
Analytical Resolution Standard: Calibrating HPLC-MS/MS methods to distinguish parent drug from metabolite.
Chemical Identity & Comparative Profile
To design a robust bioassay, one must understand the structural relationship between the active agent and the control.[1]
Feature
Fenoxycarb (Active Agent)
PPE (Reference Control)
Pyriproxyfen (Alternative IGR)
Structure
Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
2-(4-Phenoxyphenoxy)ethanamine
2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine
Role in Assay
Test Article (JH Mimic)
Negative/Metabolic Control
Positive Control (Alternative Scaffold)
Bioactivity
High JH receptor affinity; inhibits metamorphosis.[1]
Objective: To validate that the observed Juvenile Hormone (JH) activity is specific to the carbamate structure and not the phenoxy-ether backbone.[1]
Scientific Rationale:
High-throughput screens often yield false positives due to non-specific binding or toxicity.[1] By running PPE alongside Fenoxycarb, you establish a "Scaffold Baseline."[1] If PPE elicits a response, your assay is measuring non-specific amine toxicity, not JH receptor agonism.[1]
Methodology:
System: Daphnia magna (aquatic invertebrate model) or Galleria mellonella (larval assay).
Preparation:
Dissolve Fenoxycarb (Active) in Acetone/DMSO to 10 mM.[1]
Dissolve PPE (Control) in Acetone/DMSO to 10 mM.[1]
Crucial Step: Neutralize PPE stock if using acid salt form (HCl) to prevent pH artifacts in the media.[1]
Dosing Regimen:
Treat larvae with equimolar concentrations (0.01, 0.1, 1.0, 10 µM).[1]
Endpoint Measurement:
Fenoxycarb Wells: Expect inhibition of metamorphosis or molting defects (JH activity).[1][3]
PPE Wells: Expect normal development (No JH activity).
Toxicity Check: If PPE wells show mortality without molting defects, this indicates "off-target amine toxicity."[1]
Validation Criteria:
The assay is valid ONLY IF:
Typically, Fenoxycarb should be >1000x more potent than PPE in JH-specific endpoints.[1]
Core Protocol 2: Metabolic Competence Assay
Objective: To use PPE as a standard to quantify the metabolic stability of Fenoxycarb in liver microsomes or environmental soil samples.[1]
Scientific Rationale:
In environmental fate studies, the disappearance of the parent compound must correlate with the appearance of the metabolite.[1] PPE is the requisite "quantification standard" to prove mass balance.[1]
The following decision tree illustrates how to interpret the presence of PPE in your assay.
Caption: Logic flow for validating metabolic competence using PPE detection.
Technical Specifications & Troubleshooting
When sourcing and handling PPE for bioassay validation, adherence to these parameters is mandatory for reproducibility.
Parameter
Specification
Causality / Reason
Purity
>98% (HPLC)
Impurities (e.g., unreacted phenols) can cause false toxicity signals.[1]
Salt Form
HCl vs. Free Base
Free Base is preferred for lipophilic uptake; HCl is preferred for aqueous solubility.[1] Note: Adjust pH of media if using HCl salt >100 µM.[1]
Storage
-20°C, Desiccated
Primary amines are prone to oxidation and carbamate formation with atmospheric CO2.[1]
Solvent
DMSO or Methanol
Avoid Acetone for long-term storage (potential imine formation with the primary amine).[1]
Common Pitfall:
Issue: "My negative control (PPE) is showing activity in the JH assay."
Root Cause:[1] Contamination of the PPE standard with trace amounts of Fenoxycarb (if synthesized in-house) or non-specific toxicity due to high pH (if using free amine in unbuffered media).[1]
Solution: Verify PPE purity via LC-MS; ensure no parent peak exists.[1] Titrate dose down to determine if "activity" is actually "morbidity."
References
Sullivan, J. & Goh, K.S. (2008).[1] Environmental Fate and Properties of Fenoxycarb. Journal of Pesticide Science.
Dhadialla, T.S., Carlson, G.R., & Le, D.P. (1998).[1] New Insecticides with Ecdysteroidal and Juvenile Hormone Activity. Annual Review of Entomology.
Grenier, S. & Grenier, A.M. (1993).[1] Fenoxycarb, a carbamate insect growth regulator: variation of effects on the larval development of the fly. Entomologia Experimentalis et Applicata.
PubChem Compound Summary. (2026). Fenoxycarb (CID 51605) and 2-(4-Phenoxyphenoxy)ethanamine (CID 87057595).[1] National Center for Biotechnology Information.
Structural Characterization and X-Ray Crystallography Guide: 2-(4-Phenoxyphenoxy)ethanamine and Its Derivatives
Executive Summary For researchers in agrochemical development and medicinal chemistry, understanding the spatial conformation of the phenoxyphenoxy ether motif is essential for optimizing receptor binding. 2-(4-Phenoxyph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in agrochemical development and medicinal chemistry, understanding the spatial conformation of the phenoxyphenoxy ether motif is essential for optimizing receptor binding. 2-(4-Phenoxyphenoxy)ethanamine (CAS: 72490-14-3) is a highly versatile synthetic building block[1]. It serves as the primary intermediate in the synthesis of Fenoxycarb, a potent selective insecticide and juvenile hormone mimic[][3].
This guide objectively compares the structural and crystallographic properties of the 2-(4-Phenoxyphenoxy)ethanamine free base against its key derivatives, providing field-proven methodologies for crystal growth and X-ray diffraction (XRD) analysis.
Structural and Physicochemical Comparison
To successfully obtain high-resolution X-ray crystallography data, researchers must evaluate the physicochemical limitations of the target scaffold. The free amine is highly flexible and prone to environmental degradation, making direct crystallization challenging compared to its derivatized alternatives.
Because the free amine of 2-(4-Phenoxyphenoxy)ethanamine resists forming a highly ordered lattice, structural characterization is best achieved by analyzing its carbamate derivative, Fenoxycarb. The 5 provides critical mechanistic insights into the behavior of the phenoxyphenoxy pharmacophore[5].
Conformational Flexibility: The asymmetric unit of the crystal contains two chemically identical but conformationally distinct molecules. While the inter-ring dihedral angles of the phenoxy ether remain remarkably consistent (62.21° and 63.00°), the ethylamine side chains adopt drastically different torsion angles[5]. This highlights the inherent flexibility of the ethanamine tail, explaining its ability to adapt to varying biological receptor pockets.
Supramolecular Assembly: The crystal lattice is driven by intermolecular N—H···O hydrogen bonds (estimated at a moderate strength of 8 kcal/mol), which generate a one-dimensional chain parallel to the [110] plane[5].
Aromatic Interactions: These 1D chains are built into 2D sheets via weaker C—H···π interactions[5]. Notably, there are no π-π stacking contacts because the adjacent aromatic rings are non-coplanar, a direct consequence of the ~62° dihedral angle forced by the ether oxygen[5].
Experimental Workflow: Crystallization and XRD Protocol
Causality & Strategy: Attempting to crystallize the free base of 2-(4-Phenoxyphenoxy)ethanamine often results in amorphous oils due to its multiple rotatable bonds and lack of rigid hydrogen-bond acceptors. Derivatization into a carbamate (Fenoxycarb) restricts this conformational freedom and introduces a robust hydrogen-bonding network (via the carbamate N-H and C=O), which is a prerequisite for long-range lattice ordering[5].
Step-by-Step Methodology
Sample Preparation: Procure or synthesize the derivatized compound (e.g., ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate) at high purity (>98.8%)[5].
Solvent Selection & Dissolution: Dissolve the compound in absolute ethanol.
Expert Insight: Ethanol is specifically chosen because its moderate polarity perfectly solvates both the hydrophobic phenoxy rings and the polar carbamate moiety. Furthermore, its vapor pressure allows for a highly controlled evaporation rate, preventing the kinetic trapping of amorphous solids[5].
Crystal Growth: Allow the solution to undergo slow evaporation at room temperature (298K). Colorless, lath-shaped crystals will typically precipitate within 3 to 7 days[5].
Optical Validation (Self-Validating Step): Before mounting, examine the precipitate under a stereomicroscope utilizing cross-polarized light. You must observe strong birefringence. This optical property confirms that the solid possesses a long-range, anisotropic crystalline lattice, validating the sample and preventing the wasted effort of X-raying amorphous precipitate.
Data Collection: Mount a validated single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect the diffraction data at a controlled temperature (e.g., 293K) to minimize thermal displacement parameters[5].
Structure Refinement: Process the raw data using reduction software (e.g., CrysAlis PRO) and solve the structure using SHELXS/SHELXL. Ensure all hydrogen atoms are included in calculated positions and allowed to ride on their parent atoms to maintain geometric integrity[5].
Crystallography Workflow Visualization
Workflow for the crystallographic characterization of 2-(4-Phenoxyphenoxy)ethanamine derivatives.
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Phenoxyphenoxy)ethanamine
For researchers and drug development professionals, excellence in the laboratory extends beyond discovery to the responsible management of chemical reagents. The proper handling and disposal of compounds like 2-(4-Phenox...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, excellence in the laboratory extends beyond discovery to the responsible management of chemical reagents. The proper handling and disposal of compounds like 2-(4-Phenoxyphenoxy)ethanamine are paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
The core principle of this guide is risk mitigation. Due to the presence of an amine functional group and a phenoxy moiety, 2-(4-Phenoxyphenoxy)ethanamine requires management as a hazardous chemical waste. The procedures outlined below are designed to be a self-validating system for safety and compliance.
Hazard Profile and Immediate Safety Considerations
While a specific Safety Data Sheet (SDS) for 2-(4-Phenoxyphenoxy)ethanamine may not be readily available, its structural components—a primary amine and a diphenyl ether—allow for a reliable hazard assessment based on analogous compounds. Structurally similar chemicals are classified as corrosive and capable of causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to handle this compound and its waste with the highest degree of caution.
Personal Protective Equipment (PPE) is mandatory when handling 2-(4-Phenoxyphenoxy)ethanamine in any form, including its waste products. This includes:
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A lab coat and closed-toe shoes.
All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]
Hazard Classification (Inferred)
Description
Primary Risk
Skin Corrosion/Irritation
Category 1B/1C. Causes severe skin burns upon contact.[1][2]
Direct contact can lead to serious chemical burns.
Vapors, mists, or splashes can cause permanent blindness.
Aquatic Toxicity
Potential for long-term adverse effects in the aquatic environment.[5]
Improper disposal can harm aquatic ecosystems.[6][7]
The Core Directive: Professional Hazardous Waste Disposal
Under no circumstances should 2-(4-Phenoxyphenoxy)ethanamine or its contaminated materials be disposed of via standard trash or sewer systems.[6][8] The chemical's properties necessitate that the exclusive method of disposal is through a licensed and approved hazardous waste disposal service. [1][2][9] This ensures the waste is managed in an environmentally responsible and compliant manner.
Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging waste collection.[9]
In-Lab Waste Segregation and Collection Protocol
Proper collection and storage within the laboratory are critical first steps. The following procedure ensures safety and compliance while awaiting pickup by waste management professionals.
Step 1: Designate a Waste Container
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.[6] Ensure the container is clean and dry before its first use. Reusing empty reagent bottles is acceptable only if the original label is completely defaced and the bottle is relabeled as hazardous waste.[10]
Step 2: Segregate the Waste Stream
This is a critical step to prevent dangerous chemical reactions. 2-(4-Phenoxyphenoxy)ethanamine waste must be kept separate from other waste streams.[10]
Why Segregation is Crucial: As an amine, this compound is basic. Contact with acidic waste can trigger a violent, heat-generating (exothermic) neutralization reaction. Contact with strong oxidizing agents can also lead to hazardous reactions.[6]
Segregation Protocol:
Maintain a dedicated waste container for 2-(4-Phenoxyphenoxy)ethanamine and closely related amine compounds.
This includes unused or expired reagents, reaction byproducts, and contaminated materials.
Never mix amine waste with acids, bases, oxidizers, or halogenated solvents.[10]
Step 3: Label the Container Correctly
Proper labeling is a regulatory requirement and essential for safety. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
The full chemical name: "Waste 2-(4-Phenoxyphenoxy)ethanamine"
The primary hazards: "Corrosive"
The date accumulation started.
The name of the principal investigator or laboratory.
Step 4: Store in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.[9] Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals.[6]
Spill and Decontamination Procedures
Accidents require immediate and correct action.
Spill Cleanup
Evacuate non-essential personnel from the immediate area.
Wearing full PPE, contain the spill to prevent it from spreading.
For liquid spills, cover with an inert absorbent material such as vermiculite, clay, or sand.[1][11] Do not use combustible materials like paper towels as the sole absorbent.
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][12]
Clean the spill area with a suitable solvent, and dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.
Disposal of Empty Containers
An "empty" container that held 2-(4-Phenoxyphenoxy)ethanamine is still considered hazardous waste until properly decontaminated.
Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., methanol or acetone).[8]
Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and disposed of as hazardous waste in your designated container.[8]
Final Disposal: Once triple-rinsed, the container can be disposed of as regular trash after defacing all labels and removing the cap.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of 2-(4-Phenoxyphenoxy)ethanamine waste.
Caption: A workflow for the safe and compliant disposal of 2-(4-Phenoxyphenoxy)ethanamine waste.
References
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Emory University. Chemical Waste Disposal Guidelines. [Link]
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]
Winfield Solutions, LLC. Material Safety Data Sheet: MCPE Phenoxy Herbicide. [Link]
University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]
Personal protective equipment for handling 2-(4-Phenoxyphenoxy)ethanamine
Executive Safety Summary 2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) is a primary amine building block used frequently in the synthesis of agrochemicals and pharmaceutical intermediates.[1] While some vendors classif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) is a primary amine building block used frequently in the synthesis of agrochemicals and pharmaceutical intermediates.[1] While some vendors classify it strictly as an Irritant (GHS07), structural analogs (e.g., 2-(4-methoxyphenoxy)ethylamine) are often classified as Corrosive (Category 1C) .[1]
Operational Directive: Due to the primary amine functionality and lipophilic phenoxy tail, this compound exhibits high tissue permeability and potential basicity.[1] Treat this chemical as a Corrosive Liquid for all handling purposes.[1] Do not rely solely on "Irritant" classifications; elevate your safety posture to prevent severe ocular or cutaneous injury.[1]
Chemical Profile & Hazard Identification
Property
Specification
CAS Number
72490-14-3
Physical State
Light Yellow Liquid (may crystallize at low temps)
Molecular Weight
229.28 g/mol
Solubility
Soluble in organic solvents (DMSO, DCM, Methanol); Low water solubility.[1]